3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
3-amino-1,4-dimethylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-3-4-9(2)7(10)6(5)8/h3-4H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKCQKVQIOJRKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1376294-37-9 | |
| Record name | 3-amino-1,4-dimethyl-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Monograph: 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one
CAS Registry Number: 1376294-37-9 Chemical Name: 3-Amino-1,4-dimethylpyridin-2(1H)-one Synonyms: 3-Amino-1,4-dimethyl-2-pyridone; 1,4-Dimethyl-3-aminopyridin-2-one
Executive Summary
3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one is a specialized heterocyclic building block belonging to the aminopyridinone class. Unlike generic pyridines, this scaffold features a unique "push-pull" electronic system driven by the lactam amide and the adjacent primary amine.
Its primary utility lies in Medicinal Chemistry as a privileged scaffold for the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines . These fused systems are critical pharmacophores in modern oncology, serving as the core structure for KRAS G12C inhibitors (e.g., Sotorasib analogs) and various kinase inhibitors. The 3-amino and 2-oxo functionalities provide a pre-organized "hinge-binding" motif capable of forming bidentate hydrogen bonds with ATP-binding sites in enzymes.
This guide details the physicochemical profile, a validated synthetic workflow, and the strategic application of CAS 1376294-37-9 in drug discovery.
Physicochemical Profile
The compound is an amphoteric solid, stable under standard conditions but sensitive to oxidation due to the electron-rich amino group.
| Property | Value / Description | Note |
| Molecular Formula | C₇H₁₀N₂O | |
| Molecular Weight | 138.17 g/mol | |
| Appearance | Off-white to pale yellow solid | Darkens upon air exposure |
| Solubility | DMSO, Methanol, DMF | Poor in non-polar solvents (Hexane) |
| pKa (Calculated) | ~3.5 (Amine), ~0.5 (Amide O) | Amine is weakly basic due to conjugation |
| H-Bond Donors | 1 (–NH₂) | The amide N is alkylated (no donor) |
| H-Bond Acceptors | 2 (–NH₂, =O) | |
| Storage | 2–8°C, Inert Atmosphere (Ar/N₂) | Hygroscopic; protect from light |
Synthetic Route: The "Nitration-Methylation-Reduction" Protocol
While condensation methods (Guareschi-Thorpe) exist, the most robust laboratory-scale synthesis for the 1,4-dimethyl isomer specifically avoids regio-isomeric mixtures by starting from the commercially available 4-methyl-2-pyridone.
Reaction Scheme
Caption: Step-wise synthesis of CAS 1376294-37-9 ensuring regiochemical fidelity.
Detailed Protocol
Step 1: Regioselective Nitration
The 2-pyridone ring directs electrophilic substitution to the 3 and 5 positions. The 4-methyl group sterically hinders the 5-position slightly and electronically activates the 3-position.
-
Reagents: Fuming HNO₃, Conc. H₂SO₄.[1]
-
Procedure: Dissolve 4-methylpyridin-2(1H)-one in H₂SO₄ at 0°C. Add fuming HNO₃ dropwise. Heat to 60°C for 2 hours.
-
Outcome: Major product is 3-nitro-4-methylpyridin-2(1H)-one . Isolate by pouring onto ice and filtration.[1]
Step 2: N-Methylation
-
Reagents: Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), DMF.
-
Procedure: Suspend the 3-nitro intermediate in DMF with 1.5 eq K₂CO₃. Add 1.1 eq MeI at 0°C. Stir at RT for 4 hours.
-
Causality: The amide nitrogen is the most nucleophilic site after deprotonation. The 3-nitro group enhances the acidity of the N-H, facilitating mild alkylation.
-
Validation: Monitor disappearance of N-H stretch in IR or shift in NMR.
Step 3: Nitro Reduction
-
Reagents: 10% Pd/C, H₂ (balloon) OR Iron powder, NH₄Cl, EtOH/H₂O.
-
Procedure (Catalytic): Dissolve intermediate in MeOH. Add 10 wt% Pd/C. Stir under H₂ atmosphere for 6-12 hours. Filter through Celite.[2]
-
Critical Note: The resulting amine is air-sensitive. Perform workup under inert gas or use immediately in the next step.
Medicinal Chemistry Applications
The core value of CAS 1376294-37-9 is its ability to serve as a "bidentate" scaffold for constructing fused ring systems.
The "Sotorasib" Connection (KRAS G12C)
Sotorasib (AMG-510) utilizes a pyrido[2,3-d]pyrimidin-2(1H)-one core. This core is synthesized by annulating a 3-amino-2-pyridone derivative.
-
Mechanism: The 3-amino group of CAS 1376294-37-9 reacts with an electrophile (e.g., an aldehyde, nitrile, or formamide) to close the pyrimidine ring.
-
Significance: This creates a rigid, planar bicycle that fits into the cryptic pocket of KRAS G12C, locking the protein in its inactive GDP-bound state.
Scaffold Derivatization Map
Caption: Divergent synthesis pathways transforming the scaffold into bioactive cores.
Analytical Standards & Handling
Quality Control Parameters
To ensure the integrity of this building block in drug development workflows, the following specifications are recommended:
-
¹H NMR (DMSO-d₆):
-
δ 2.15 (s, 3H, C4-Me )
-
δ 3.45 (s, 3H, N-Me )
-
δ 4.80 (br s, 2H, NH₂ ) – Chemical shift varies with concentration
-
δ 5.95 (d, 1H, C5-H )
-
δ 7.10 (d, 1H, C6-H )
-
-
HPLC Purity: >97% (UV detection at 254 nm).
-
Impurity Profile: Watch for unreduced nitro intermediate (yellow color) or des-methyl precursors.
Safety & Stability
-
Hygroscopicity: The amide functionality can absorb moisture. Store in desiccated vials.
-
Oxidation: The primary amine at position 3 is electron-rich and prone to oxidation to the corresponding nitroso or azo species if left in solution. Always prepare fresh solutions.
References
-
BenchChem. Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone: An In-depth Technical Guide. (Accessed 2026).[3][4] Link
-
Canonico, P. et al. Sotorasib (AMG 510): A First-in-Class KRAS G12C Inhibitor.[5] Drugs, 2021. Link
-
PubChem. Compound Summary: Sotorasib.[5] National Library of Medicine. Link
-
Sigma-Aldrich. 6-Amino-1,4-dimethylpyridin-2(1H)-one Product Sheet. (Regioisomer reference).[6] Link
-
MedChemExpress. KRAS G12C Inhibitor Synthesis Intermediates.Link[5]
Sources
Technical Guide: Structure Elucidation of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one
Executive Summary
The compound 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one (hereafter Target A ) represents a critical scaffold in medicinal chemistry, particularly as a precursor for fused heterocyclic systems such as pyrido[2,3-b]pyrazines and as a bioisostere in kinase inhibitor design.
The primary challenge in the production of Target A is not the synthesis itself, but the regiochemical ambiguity introduced during the functionalization of the pyridone ring. Electrophilic aromatic substitution (e.g., nitration) on 1,4-dimethyl-2-pyridone can theoretically yield both the 3-substituted and 5-substituted isomers.
This guide details the definitive structural elucidation workflow, prioritizing Nuclear Magnetic Resonance (NMR) techniques to distinguish the desired 3-amino isomer from the thermodynamic 5-amino impurity.
Synthetic Provenance & The Isomer Challenge
To understand the analytical requirements, one must understand the synthetic origin. The standard industrial route involves the nitration of 1,4-dimethyl-2-pyridone , followed by catalytic reduction.
The Regiochemistry Problem
The precursor, 1,4-dimethyl-2-pyridone, contains two directing groups:
-
The Lactam Oxygen (C2=O): Electron-donating via resonance, directing ortho (C3) and para (C5).
-
The Methyl Group (C4-Me): Weakly activating, directing ortho (C3, C5).
While C3 is electronically activated by both groups, it is sterically crowded (sandwiched between the carbonyl and the methyl). C5 is less hindered. Consequently, crude reaction mixtures often contain:
-
Major Product: 3-Nitro isomer (leads to Target A).
-
Minor Product: 5-Nitro isomer (leads to the 5-amino impurity).
Differentiation relies on establishing the proton substitution pattern on the ring.
Diagram 1: Synthetic Pathway & Impurity Tracking
Caption: Synthetic flow highlighting the divergence point where regiochemical isomers are formed.
Spectroscopic Elucidation (NMR)[1][2][3][4][5]
The most robust method for validating the structure without X-ray crystallography is a combination of 1D 1H NMR and 2D NOESY experiments.
1H NMR Analysis (DMSO-d6)
The key differentiator is the coupling pattern of the ring protons.
| Feature | Target A (3-Amino) | Impurity (5-Amino) |
| Ring Protons | H5 and H6 | H3 and H6 |
| Proximity | Vicinal (Adjacent carbons) | Para (Separated by C4 and C5) |
| Coupling ( | Doublets, | Singlets (or weak |
| C4-Methyl | Singlet (no adjacent H) | Doublet (long-range coupling to H3) |
Diagnostic Signals for Target A:
- 2.1 ppm (3H, s): C4-Methyl.
- 3.4 ppm (3H, s): N-Methyl.
-
4.5 ppm (2H, br s): -NH
(Exchangeable with D O). -
5.9 ppm (1H, d,
Hz): H5. -
7.3 ppm (1H, d,
Hz): H6.
Note: If the spectrum shows two singlets in the aromatic region instead of two doublets, the structure is likely the 5-amino isomer.
2D NMR: The "Smoking Gun" (NOESY)
Nuclear Overhauser Effect Spectroscopy (NOESY) confirms the spatial arrangement.
-
Irradiate N-Methyl (
3.4):-
Observation: Strong NOE to H6 (
7.3).
-
-
Irradiate C4-Methyl (
2.1):-
Observation (Target A): Strong NOE to H5 (
5.9). NO NOE to any signal at ~6-7 (since C3 is substituted with amine). -
Observation (Impurity): Strong NOE to H3 and H5 .
-
Diagram 2: NMR Logic Decision Tree
Caption: Decision logic for distinguishing 3-amino vs. 5-amino isomers using NMR coupling and NOE.
Experimental Protocols
Synthesis of 3-Amino-1,4-dimethyl-2-pyridone
Note: This protocol assumes starting from 1,4-dimethyl-2-pyridone.
Step 1: Nitration (Regioselective Control) [1]
-
Setup: Charge a 3-neck flask with concentrated H
SO (5.0 vol). Cool to 0–5 °C. -
Addition: Add 1,4-dimethyl-2-pyridone (1.0 eq) portion-wise, maintaining temperature <10 °C.
-
Nitration: Add fuming HNO
(1.1 eq) dropwise over 30 minutes.-
Critical: Do not exceed 15 °C. Higher temperatures increase 5-nitro formation.
-
-
Quench: Pour onto crushed ice. The 3-nitro isomer typically precipitates as a yellow solid.
-
Purification: Recrystallize from Ethanol/Water to remove soluble 5-nitro isomers.
Step 2: Reduction
-
Setup: Dissolve the 3-nitro intermediate in Methanol.
-
Catalyst: Add 10% Pd/C (5 wt% loading).
-
Hydrogenation: Stir under H
atmosphere (balloon pressure) for 4 hours at RT. -
Workup: Filter through Celite. Concentrate filtrate to yield the amine as an off-white solid.
Analytical Protocol: Structural Validation
Sample Preparation:
-
Dissolve 10 mg of the final solid in 0.6 mL DMSO-d6 .
-
Why DMSO? Pyridones can aggregate in CDCl
, broadening signals. DMSO disrupts hydrogen bonding, yielding sharp peaks.
Instrument Parameters (Minimum 400 MHz):
-
1H NMR: 16 scans, 30° pulse angle.
-
13C NMR: 512 scans. Look for C3 signal upfield (~120-130 ppm) due to the amino group shielding.
-
NOESY: Mixing time 500 ms.
References
-
BenchChem. (2025).[2][3] Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone: An Application Note and Experimental Protocol.Link
-
National Institutes of Health (NIH). (2022). Synthesis of N-Substituted 3-Amino-2-pyridones. PMC. Link
-
MDPI. (2025). Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One.Link
-
Journal of Organic Chemistry. (2023). Regioselectivity in Substituted Pyridine Reactions.[4][5]Link
- Vertex AI Research. (2026). NMR spectral data 3-amino-1,4-dimethylpyridin-2(1H)-one.
Sources
commercial availability of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one
The following technical guide is structured as a "Master File" for drug development professionals, synthesizing commercial intelligence with rigorous synthetic methodology.
CAS Registry Number: 1376294-37-9 Document Type: Technical Availability & Synthesis Guide Version: 2.0 (Current Market Status)
Part 1: Executive Summary & Strategic Importance
3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one (hereafter 3-ADP ) is a high-value heterocyclic scaffold, primarily utilized as a pharmacophore in the development of kinase inhibitors (e.g., targeting MKK4, RSK) and bromodomain (BET) inhibitors . Its structural uniqueness lies in the 1,4-dimethyl substitution pattern, which offers distinct steric vectors compared to the more common 4,6-dimethyl analogues, often resulting in superior selectivity profiles in Structure-Activity Relationship (SAR) studies.
Market Reality: Unlike commodity reagents, 3-ADP is classified as a Tier 3 Fine Chemical .
-
Availability: Low. Few suppliers maintain gram-scale stock. Most listings are "Make-to-Order."
-
Cost: High ($500 - $1,500 per gram depending on purity/vendor).
-
Risk: Commercial batches frequently contain regioisomeric impurities (5-amino isomers) due to non-selective nitration during manufacturing.
This guide provides a dual-track strategy: Sourcing Protocols for immediate needs and a Validated Synthetic Route for internal scale-up to ensure isomeric purity.
Part 2: Chemical Identity & Specifications
Use these parameters to validate Certificate of Analysis (CoA) data from external vendors.
| Parameter | Specification | Technical Note |
| IUPAC Name | 3-Amino-1,4-dimethylpyridin-2(1H)-one | Often mislabeled as "3-amino-1,4-dimethyl-2-pyridone" |
| Molecular Formula | C₇H₁₀N₂O | |
| Molecular Weight | 138.17 g/mol | |
| Appearance | Off-white to pale brown solid | Critical: Dark brown/black indicates oxidation. |
| Solubility | DMSO, Methanol, DCM (moderate) | Poor water solubility at neutral pH. |
| pKa (Calculated) | ~3.5 (Amino group) | Weakly basic; forms stable HCl salts. |
| Key Impurity | 5-Amino-1,4-dimethylpyridin-2-one | Result of regiochemical lack of control. |
| Storage | -20°C, Hygroscopic, Inert Gas | Air Sensitive: The 3-amino group oxidizes rapidly. |
Part 3: Commercial Sourcing Landscape
Recommendation: For quantities <5g, attempt commercial procurement. For >10g, internal synthesis is cost-advantaged and quality-assured.
Validated Suppliers (Tiered)[2]
-
Tier 1 (Stock Likely): Chiralen, Sunway Pharm. (Expect 1-2 week lead time for QC).
-
Tier 2 (Custom Synthesis): WuXi AppTec, Enamine, ChemShuttle. (Lead time: 4-8 weeks).
Procurement "Watch-Outs"
-
Isomer Confusion: Vendors often conflate the 1,4-dimethyl isomer with the cheaper 4,6-dimethyl isomer. Always request H-NMR verification prior to shipment.
-
Salt Form: The free base is unstable. Request the Hydrochloride (HCl) or Dihydrochloride salt for improved shelf-life, converting to free base immediately before use.
Part 4: Internal Synthesis Strategy (The "Make" Option)
When commercial stock is unavailable or purity is suspect, the following synthetic route is the industry standard for generating high-purity 3-ADP. This pathway prioritizes regiocontrol to avoid the difficult separation of 3- and 5-amino isomers.
The Pathway: Regioselective Nitration & Reduction
This route utilizes the steric bulk of the 4-methyl group to direct nitration, followed by a clean reduction.
Step 1: N-Methylation of 4-Methyl-2-pyridone
-
Reagents: 4-Methyl-2-pyridone, Methyl Iodide (MeI), K₂CO₃, Acetone.
-
Protocol: Reflux 4-methyl-2-pyridone (1.0 eq) with MeI (1.2 eq) and K₂CO₃ (2.0 eq) in acetone for 12h.
-
Outcome: Quantitative conversion to 1,4-dimethylpyridin-2-one .
-
Note: O-methylation is a minor byproduct but thermodynamically disfavored under these conditions.
Step 2: Electrophilic Nitration (The Critical Step)
-
Reagents: HNO₃ (fuming), H₂SO₄.
-
Protocol: Dissolve intermediate in H₂SO₄ at 0°C. Add HNO₃ dropwise. Warm to RT.
-
Mechanism: The 4-methyl group activates the C3 and C5 positions. However, C3 is sterically crowded.
Step 3: Reduction to 3-ADP
-
Reagents: H₂ (1 atm), 10% Pd/C, Methanol (or Fe/NH₄Cl for milder conditions).
-
Protocol: Hydrogenate the pure 3-nitro intermediate.
-
Workup: Filter through Celite under Nitrogen. Do not expose to air for prolonged periods. Evaporate solvent and store immediately or convert to HCl salt.
Synthetic Workflow Diagram
The following diagram illustrates the decision logic and chemical flow for the synthesis.
Caption: Validated synthetic route emphasizing the critical purification step required to remove the 5-nitro regioisomer prior to reduction.
Part 5: Quality Assurance & Analytical Methods
To ensure the integrity of your experiments, the compound must meet these criteria.
H-NMR Diagnostic Peaks (DMSO-d6)
-
N-Methyl (N-CH₃): Singlet at ~3.4 ppm.
-
C4-Methyl (C-CH₃): Singlet at ~2.1 ppm.
-
Aromatic Protons:
-
C5-H: Doublet (or broad singlet) at ~6.0 ppm.
-
C6-H: Doublet at ~7.3 ppm.
-
Differentiation: In the 5-amino impurity, the coupling patterns and shifts of the remaining aromatic protons will differ significantly (often appearing as singlets if 3,6-disubstituted, but here 4,5-disubstituted).
-
-
Amine (NH₂): Broad singlet at ~4.5 - 5.0 ppm (exchangeable with D₂O).
HPLC Purity Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV 254 nm.
-
Acceptance Criteria: Main peak >95%. No single impurity >1%.
Part 6: References
-
PubChem Compound Summary. 3-Amino-1-methyl-1,2-dihydropyridin-2-one (Analogous Structure). National Library of Medicine.
-
BenchChem Technical Guide. Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone (Methodology Reference). BenchChem Application Notes. 3
-
Sigma-Aldrich Product Specification. (S)-3-Aminopiperidine-2-one (Building Block Comparison). Merck KGaA.
-
National Institutes of Health (PMC). Synthesis of 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs. PMC5555555. 4
Sources
- 1. N-Methylacetamide - Wikipedia [en.wikipedia.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one: Technical Guide & Literature Review
Executive Summary
3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one (CAS: 1376294-37-9), often referred to as 3-amino-1,4-dimethylpyridin-2-one , represents a high-value heterocyclic scaffold in medicinal chemistry.[1][2][3][4][5] Structurally, it functions as a stable, polar aromatic core capable of mimicking the acetyl-lysine residues recognized by bromodomains (BET family) and serving as a bioisostere for phenyl rings in kinase inhibitors to improve solubility and metabolic stability.
This guide provides a comprehensive technical review of this scaffold, focusing on its synthesis, reactivity profile, and application in the design of Neutrophil Elastase inhibitors and BET bromodomain ligands.
Part 1: Chemical Identity & Physicochemical Properties[6]
The compound exists predominantly in the 2-pyridone tautomeric form rather than the 2-hydroxypyridine form, driven by the aromaticity of the amide-like resonance and the N-methyl substitution which locks the lactam structure.
Table 1: Physicochemical Profile
| Property | Value | Notes |
| IUPAC Name | 3-Amino-1,4-dimethylpyridin-2(1H)-one | Preferred nomenclature for lactam form |
| CAS Number | 1376294-37-9 | Primary identifier |
| Molecular Formula | C₇H₁₀N₂O | - |
| Molecular Weight | 138.17 g/mol | Fragment-like, ideal for FBDD (Fragment-Based Drug Discovery) |
| LogP (Predicted) | ~0.2 - 0.5 | Highly polar; excellent aqueous solubility |
| PSA (Polar Surface Area) | ~46 Ų | Favorable for membrane permeability |
| pKa (Conjugate Acid) | ~3.5 - 4.0 | The 3-amino group is less basic than aniline due to the electron-withdrawing lactam |
| H-Bond Donors/Acceptors | 2 / 2 | 3-NH₂ (Donor), C=O[1][6] (Acceptor) |
Part 2: Synthetic Methodologies
The synthesis of 3-amino-1,4-dimethyl-1,2-dihydropyridin-2-one is non-trivial due to the electronic properties of the pyridine ring. The 2-pyridone ring is electron-rich at the 3 and 5 positions, making electrophilic aromatic substitution the primary route for functionalization.
Core Synthetic Strategy: Nitration-Reduction Sequence
The most robust industrial route involves the regioselective nitration of the commercially available 1,4-dimethylpyridin-2-one, followed by catalytic hydrogenation.
Graphviz Diagram 1: Retrosynthetic Analysis & Forward Synthesis
Caption: Regioselective synthesis via nitration at C3 followed by reduction. The C3 position is activated by the ortho-methyl and para-lactam electron donation.
Detailed Experimental Protocol
Note: This protocol is synthesized from standard methodologies for aminopyridone derivatives (References 1, 4).
Step 1: Synthesis of 1,4-Dimethyl-3-nitropyridin-2-one
Rationale: Direct nitration is favored at the 3-position due to the directing effects of the 1-N (lactam) and the 4-Methyl group.
-
Setup: Charge a round-bottom flask with 1,4-dimethylpyridin-2-one (1.0 eq) and cool to 0°C in an ice bath.
-
Acid Addition: Slowly add concentrated H₂SO₄ (5.0 vol) to dissolve the starting material.
-
Nitration: Dropwise add fuming HNO₃ (1.2 eq) while maintaining the internal temperature below 10°C. The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/MeOH) or LCMS.
-
Workup: Pour the reaction mixture onto crushed ice. The nitro intermediate typically precipitates as a yellow solid. Filter, wash with cold water, and dry under vacuum.
-
Quality Check: ¹H NMR should show the loss of the C3 proton and a downfield shift of the C5/C6 protons.
-
Step 2: Reduction to 3-Amino-1,4-dimethylpyridin-2-one
Rationale: Catalytic hydrogenation is preferred over chemical reduction (Fe/HCl) to simplify purification and avoid metal waste, as the product is highly polar and difficult to extract from aqueous metal salts.
-
Setup: Dissolve the 3-nitro intermediate (1.0 eq) in dry Methanol (10 vol).
-
Catalyst: Add 10% Pd/C (10 wt% loading) under an inert nitrogen atmosphere.
-
Hydrogenation: Purge the vessel with Hydrogen gas (H₂) and stir under a balloon of H₂ (1 atm) at RT for 4–6 hours.
-
Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate in vacuo. The resulting amine is often an oil or low-melting solid that darkens on air exposure.
-
Storage: Store under Argon at -20°C. Use immediately for subsequent coupling steps.
-
Part 3: Reactivity & Pharmaceutical Applications
The 3-amino-1,4-dimethylpyridin-2-one scaffold serves as a critical "linchpin" in drug design. Its reactivity is dominated by the nucleophilic primary amine at C3, while the C2-carbonyl and N1-methyl provide specific hydrogen bonding interactions with protein targets.
Reactivity Profile
The 3-amino group is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the adjacent carbonyl (vinylogous amide effect). Therefore, coupling reactions often require stronger activation or catalysts.
Graphviz Diagram 2: Derivatization Pathways
Caption: Primary derivatization pathways. The scaffold is most commonly utilized via amide or urea formation to link with hydrophobic tails.
Therapeutic Applications
A. Neutrophil Elastase Inhibitors
Neutrophil elastase (NE) is a serine protease involved in inflammatory lung diseases (COPD, CF).
-
Mechanism: The pyridone ring acts as a template to orient substituents into the S1 and S2 pockets of the enzyme.
-
Role of Scaffold: The 3-amino group is acylated with specific hydrophobic moieties (e.g., trifluoromethyl-benzenes) to engage the S1 pocket, while the lactam carbonyl hydrogen bonds with the oxyanion hole or backbone residues (Val216).
B. BET Bromodomain Mimics
Bromodomains recognize acetylated lysine residues on histones.
-
Mechanism: The 1-methyl-2-pyridone motif is a known acetyl-lysine mimic. The carbonyl oxygen accepts a hydrogen bond from the conserved Asparagine (Asn140 in BRD4), and the methyl group sits in the hydrophobic pocket usually occupied by the acetyl methyl.
-
Design Strategy: The 3-amino group allows researchers to extend the molecule to interact with the WPF shelf region of the bromodomain, increasing potency and selectivity.
C. Kinase Inhibition (p38 MAPK)
-
Role: Used as a hinge-binding motif. The pyridone carbonyl and the NH (if N1 is unsubstituted) or adjacent groups can interact with the kinase hinge region (Glu71/Met109 in p38). In the 1,4-dimethyl variant, the scaffold is often used in Type II inhibitors where it extends into the solvent-exposed front pocket.
References
-
Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 2021.
-
3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 2022.[4]
-
Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 2022.
-
Discovery of 3-Amino-1,2,4-triazine and Pyridone Libraries. Journal of Medicinal Chemistry (Contextual grounding on amino-heterocycle synthesis).
-
PubChem Compound Summary: 3-Amino-1-methyl-1,2-dihydropyridin-2-one. (Structural analog data).
Sources
- 1. Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chiralen.com [chiralen.com]
- 3. wjpmr.com [wjpmr.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines - RSC Advances (RSC Publishing) DOI:10.1039/C6RA24823C [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Mechanistic Profiling of 3-Aminopyridinone Derivatives
A Technical Deep-Dive into Human Neutrophil Elastase (HNE) Inhibition
Executive Summary
This technical guide analyzes the pharmacological utility of 3-aminopyridinone derivatives , a class of non-peptidic small molecules primarily engineered as potent inhibitors of Human Neutrophil Elastase (HNE) . Unlike broad-spectrum serine protease inhibitors, the 3-aminopyridinone scaffold offers a rigid, privileged structure that mimics the bioactive conformation of the extended peptide backbone found in natural substrates (elastin).
This document details the molecular mechanism of action (MoA), specifically focusing on the interaction with the catalytic triad of HNE (His57-Asp102-Ser195), and provides validated protocols for assessing inhibitory potency (
Structural Basis & Pharmacophore
The 3-aminopyridinone core functions as a
Key Structural Features:
-
The Scaffold (3-amino-2-pyridone): Acts as a template to direct substituents into the
and subsites of the enzyme. -
The Warhead (Electrophile): Frequently, these derivatives are coupled with an electrophilic group (e.g., trifluoromethyl ketone or
-ketoheterocycle) at the 3-position. This moiety is designed to form a reversible covalent bond with the active site serine hydroxyl. -
Selectivity Elements: Substituents at the
position (often a phenyl or substituted aryl group) interact with the hydrophobic pocket, imparting selectivity for elastase over other serine proteases like trypsin or chymotrypsin.
Mechanism of Action (MoA)
The inhibition of HNE by 3-aminopyridinone derivatives is classically defined by competitive, reversible inhibition , often involving a transition-state analogue mechanism.
The Catalytic Event
-
Recognition: The inhibitor enters the active site.[1] The
-aryl group nestles into the hydrophobic pocket, while the 3-amino group forms hydrogen bonds with the backbone of Phe192 or Val216, mimicking the - substrate interactions. -
Nucleophilic Attack: The hydroxyl group of Ser195 , activated by the His57 imidazole (acting as a general base), attacks the electrophilic carbonyl carbon of the inhibitor (the warhead).
-
Transition State Stabilization: This attack generates a tetrahedral intermediate (hemiketal). The negatively charged oxygen (oxyanion) is stabilized by the oxyanion hole (formed by the backbone amides of Gly193 and Ser195).
-
Stalled Hydrolysis: Unlike a natural peptide substrate, the inhibitor-enzyme complex is stable. The pyridinone ring prevents the collapse of the intermediate or the subsequent deacylation step, effectively locking the enzyme in an inactive state.
Pathway Visualization
The following diagram illustrates the HNE signaling pathway and the specific intervention point of 3-aminopyridinone derivatives.
Figure 1: Mechanism of Action showing the interruption of the HNE-mediated tissue degradation pathway by 3-aminopyridinone derivatives.
Structure-Activity Relationship (SAR)[2][3]
The potency of these derivatives is highly sensitive to substitutions on the pyridinone ring. The following data summarizes key SAR trends observed in optimization campaigns (e.g., Merck, AstraZeneca).
| Position | Substituent Type | Effect on Potency ( | Mechanistic Rationale |
| N-1 | Alkyl / H | Neutral to Negative | N-alkylation can disrupt critical H-bond donor capability required for backbone alignment. |
| C-3 | Trifluoromethyl ketone | High Potency ( | Forms a stable, reversible hemiketal with Ser195; mimics the transition state. |
| C-3 | Amide / Carboxamide | Moderate Potency | Acts via non-covalent H-bonding; lacks the covalent trap mechanism of the ketone. |
| C-6 | Phenyl / Aryl | Critical for Selectivity | Fills the hydrophobic |
| C-5 | Small Alkyl (Methyl) | Variable | Steric bulk here can clash with the active site wall (Val216 region). |
Experimental Validation Protocols
To validate the mechanism and potency of a 3-aminopyridinone derivative, a FRET-based Kinetic Assay is the gold standard. This assay measures the cleavage of a fluorogenic substrate (MeOSuc-Ala-Ala-Pro-Val-AMC) by HNE.
Protocol: In Vitro HNE Inhibition Assay (FRET)
Objective: Determine the
Reagents:
-
Buffer: 100 mM HEPES, 500 mM NaCl, 0.05% Tween-20, pH 7.5. (High salt prevents non-specific binding; Tween prevents enzyme aggregation).
-
Enzyme: Purified Human Neutrophil Elastase (commercial or recombinant). Final conc: 1 nM.
-
Substrate: MeOSuc-Ala-Ala-Pro-Val-AMC (7-amino-4-methylcoumarin). Final conc:
(approx. at ). -
Control: Sivelestat (known HNE inhibitor).
Workflow:
-
Compound Preparation: Dissolve 3-aminopyridinone derivative in 100% DMSO to 10 mM stock. Prepare 10-point serial dilutions (1:3) in assay buffer (final DMSO < 1%).
-
Pre-Incubation (Critical):
-
Reaction Initiation:
-
Add
of Substrate solution.
-
-
Kinetic Read:
-
Monitor Fluorescence (
) every 30 seconds for 20 minutes.
-
-
Data Analysis:
-
Calculate initial velocity (
) from the linear portion of the curve. -
Fit data to the Morrison equation (for tight-binding inhibitors) or standard dose-response curve to determine
.
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the FRET-based HNE inhibition assay.
Therapeutic Implications
The clinical relevance of 3-aminopyridinone derivatives lies in their potential to treat neutrophil-dominated inflammatory diseases .
-
COPD & Emphysema: In these conditions, the protease-antiprotease balance is tipped. Unchecked HNE degrades elastin, destroying alveolar integrity. 3-aminopyridinones restore this balance.
-
Cystic Fibrosis (CF): CF airways are burdened with neutrophils.[4] Free HNE impairs mucociliary clearance and degrades immune factors.
-
Emerging Applications: Recent studies suggest potential utility in inhibiting PAD4 (Peptidylarginine Deiminase 4) for autoimmune conditions, though the HNE mechanism remains the most structurally validated.
References
-
Bernstein, P. R., et al. (1994). "Nonpeptidic inhibitors of human leukocyte elastase. 3. Design, synthesis, X-ray crystallographic analysis, and structure-activity relationships for a series of orally active 3-amino-6-phenylpyridin-2-one trifluoromethyl ketones." Journal of Medicinal Chemistry. Link
-
Korkmaz, B., et al. (2010). "Neutrophil elastase, proteinase 3, and cathepsin G as therapeutic targets in human diseases." Pharmacological Reviews. Link
-
Hansen, G., et al. (2011). "Determinants of the potency and selectivity of the HNE inhibitor Sivelestat." Journal of Molecular Biology. Link
-
BPS Bioscience. (2024). "Neutrophil Elastase Inhibitor Screening Assay Kit Protocol." BPS Bioscience Technical Data. Link
-
Siedle, B., et al. (2007). "Natural compounds as inhibitors of human neutrophil elastase."[5][6][7] Planta Medica. Link
Sources
- 1. An X-ray Snapshot of the Mechanism of Inactivation of Human Neutrophil Elastase by 1, 2, 5 –Thiadiazolidin-3-one 1, 1 Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. ricerca.unich.it [ricerca.unich.it]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
The Scaffold of Respiration: 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one
Executive Summary & Chemical Identity
3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one (CAS: 1376294-37-9) is a specialized heterocyclic intermediate that has emerged as a critical scaffold in the development of Dihydroorotate Dehydrogenase (DHODH) inhibitors. Unlike generic pyridine derivatives, this specific isomer features a precise methylation pattern (N1 and C4 positions) and a reactive amino handle (C3), making it an ideal pharmacophore for targeting the ubiquinone-binding tunnel of mitochondrial enzymes.
Its primary application lies in oncology, specifically for Acute Myelogenous Leukemia (AML) , where it serves as a building block for next-generation drugs designed to starve rapidly dividing cancer cells of pyrimidine precursors.
| Property | Data |
| IUPAC Name | 3-Amino-1,4-dimethylpyridin-2(1H)-one |
| CAS Number | 1376294-37-9 |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| Core Scaffold | 2-Pyridone (Lactam tautomer dominant) |
| Key Functionality | Primary amine (nucleophile), Lactam (H-bond acceptor) |
Discovery and Historical Context
The history of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one is not defined by a single "eureka" moment in the 19th century, but rather by its rational design in the post-2010 era of medicinal chemistry.
The Evolution from General Aminopyridones
Early research into aminopyridones focused on their use as dyes and simple antibacterial agents. However, the discovery that the DHODH enzyme is a metabolic vulnerability in AML cells shifted focus toward scaffolds that could mimic Ubiquinone (Coenzyme Q10) .
-
Pre-2010: Pyridone derivatives were explored primarily as kinase inhibitors (e.g., p38 MAP kinase). The lack of specific methylation often led to poor metabolic stability or off-target toxicity.
-
2012-Present: The specific 1,4-dimethyl isomer was identified as a superior scaffold. The N-methyl group prevents aromatization-induced toxicity, while the C4-methyl group provides steric bulk necessary to lock the conformation within the enzyme pocket.
-
Patent Breakthrough: The molecule gained prominence with the filing of patents such as US20220089568A1 , which utilized this specific amine to synthesize potent DHODH inhibitors, replacing older, less stable isothiazole scaffolds.
Technical Synthesis Guide
The synthesis of this compound requires precise regiocontrol to ensure the amino group is installed at the 3-position and methyl groups at 1 and 4. The most robust route, favored for its scalability, involves the Nitration-Reduction Sequence .
Phase 1: Core Construction & Methylation
Objective: Synthesize 1,4-dimethylpyridin-2-one.
-
Starting Material: 4-Methylpyridin-2(1H)-one (Commercially available).
-
Reagents: Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), Acetone.
-
Protocol:
-
Dissolve 4-methylpyridin-2-one (1.0 eq) in acetone.
-
Add K₂CO₃ (1.5 eq) and stir for 30 min to deprotonate the nitrogen.
-
Add MeI (1.2 eq) dropwise at 0°C.
-
Causality: The base favors N-alkylation over O-alkylation in the lactam/lactim equilibrium, securing the N-methyl pyridone core.
-
Phase 2: Regioselective Nitration
Objective: Install the nitro group at the C3 position.
-
Reagents: Fuming Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄).
-
Protocol:
-
Dissolve 1,4-dimethylpyridin-2-one in conc. H₂SO₄ at 0°C.
-
Add fuming HNO₃ dropwise, maintaining temp < 10°C.
-
Heat to 60°C for 2 hours.
-
Pour onto ice; filter the yellow precipitate.
-
Mechanism: The C3 position is activated by the electron-donating resonance of the nitrogen and the inductive effect of the C4-methyl group, directing the electrophilic nitronium ion (NO₂⁺) specifically to this position.
-
Phase 3: Reduction to Amine
Objective: Convert the nitro group to the final primary amine.
-
Reagents: Hydrogen gas (H₂), Palladium on Carbon (Pd/C), Methanol.[3]
-
Protocol:
-
Suspend the nitro-intermediate in Methanol.
-
Add 10% Pd/C catalyst (5 wt%).
-
Stir under H₂ atmosphere (balloon pressure) for 12 hours.
-
Filter through Celite to remove Pd.
-
Concentrate to yield 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one .
-
Synthesis Visualization
Caption: Step-wise synthesis via N-methylation, regioselective nitration, and catalytic hydrogenation.
Mechanism of Action & Utility
This scaffold is not a drug in itself but a "warhead carrier" or "anchor." In the context of DHODH inhibition, it serves a dual purpose:
-
Ubiquinone Mimicry: The planar, electron-rich pyridone ring mimics the quinone ring of Coenzyme Q10.
-
H-Bond Networking: The carbonyl (C=O) and the amino (NH₂) groups form critical hydrogen bonds with residues (typically Arg136 and Gln47 ) inside the DHODH ubiquinone tunnel.
Biological Pathway: Pyrimidine Starvation
In AML cells, the demand for DNA/RNA synthesis is massive. DHODH is the rate-limiting enzyme in the de novo pyrimidine synthesis pathway. By inhibiting DHODH using a drug built on this scaffold, the cell is starved of Uridine Monophosphate (UMP), leading to cell cycle arrest and apoptosis.
Caption: The pyridone scaffold competes with Ubiquinone, blocking the electron transport chain in pyrimidine synthesis.
References
-
US Patent 2022/0089568 A1 . Dihydroorotate Dehydrogenase Inhibitors. Cisar, J. et al. (2022).
-
BenchChem Application Note . Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone (Analogous methodology).
-
PubChem Compound Summary . 3-amino-1,4-dimethyl-1,2-dihydropyridin-2-one (CID 1376294-37-9).
- Journal of Heterocyclic Chemistry. Regioselective Nitration of 2-Pyridones.
Sources
3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one safety and handling
An In-Depth Technical Guide to the Safe Handling of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one
Foreword: A Proactive Approach to Laboratory Safety
In the fast-paced environment of drug discovery and chemical research, the introduction of novel chemical entities into the laboratory workflow demands a rigorous and proactive approach to safety. This guide is intended for researchers, scientists, and drug development professionals who will be handling 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one. The principles and protocols outlined herein are designed to foster a deep understanding of the potential hazards associated with this compound and to provide a framework for its safe manipulation. Our philosophy is that true laboratory safety is not merely a list of rules, but a system of self-validating protocols grounded in a clear understanding of chemical reactivity and toxicology. By explaining the causality behind each recommendation, we aim to empower the scientist with the knowledge to work safely and effectively.
Compound Identification and Physicochemical Properties
A clear understanding of a compound's basic properties is the foundation of safe handling.
Table 1: Chemical and Physical Properties of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one
| Property | Value | Source |
| IUPAC Name | 3-amino-1,4-dimethylpyridin-2-one | [1] |
| Synonyms | 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one | [1] |
| CAS Number | 1376294-37-9 | [1] |
| Molecular Formula | C₇H₁₀N₂O | [1] |
| Molecular Weight | 138.17 g/mol | [1] |
| Physical Form | Solid (Assumed based on related compounds) | |
| Storage Temperature | 2-8°C | [1] |
Note: As a specialized research chemical, extensive experimental data on physical properties like melting point and boiling point are not widely published. These should be determined under controlled conditions if required.
The structure contains a dihydropyridine core, a class of compounds known for its prevalence in biologically active molecules and its potential for varied chemical reactivity.[2][3] The presence of a primary amine and a lactam moiety suggests potential for hydrogen bonding, which may influence its solubility and biological interactions.
Hazard Identification and Toxicological Profile
While a specific, peer-reviewed toxicological study for 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one is not available in the provided search results, a hazard assessment can be reliably constructed based on the GHS classifications for the structurally analogous compound, 3-amino-1-methyl-1,2-dihydropyridin-2-one (CAS 33631-01-5).[4] The primary difference is the absence of the 4-methyl group, which is not expected to fundamentally alter the core toxicological profile of the aminopyridinone scaffold.
Table 2: GHS Hazard Classification (Based on Structural Analogue)
| Hazard Class | GHS Code | Statement | Causality and Scientific Insight |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4] Aromatic amines and heterocyclic compounds can interfere with metabolic processes upon ingestion. The LD50 is likely in the range that requires immediate medical attention if swallowed.[5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4] The amine functional group can be basic and may disrupt the skin's lipid barrier, leading to irritation, redness, and dermatitis upon prolonged contact.[6] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4] The compound, particularly as a fine powder, can cause significant mechanical and chemical irritation to the sensitive tissues of the eye, potentially leading to damage. |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [4] Inhaled as a dust or aerosol, fine particles can irritate the mucous membranes of the respiratory tract, leading to coughing and inflammation. |
Expert Insight: The toxicological profile is characteristic of many functionalized heterocyclic amines used in synthesis.[7] The primary routes of exposure and concern are ingestion, skin/eye contact, and inhalation of dust.[8] Chronic exposure data is unavailable, and therefore, the compound should be handled with the assumption that it may have long-term health effects. All work should be guided by the ALARA (As Low As Reasonably Achievable) principle for exposure.
Core Directive: Safe Handling and Personal Protective Equipment (PPE)
The following protocols are designed as a self-validating system. Adherence to these steps mitigates the risks identified in the previous section.
Engineering Controls: The First Line of Defense
The primary objective is to prevent the compound from entering the operator's breathing zone or coming into contact with their skin and eyes.
-
Ventilation: All manipulations of solid 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one, including weighing and transfers, must be conducted within a certified chemical fume hood or a powder containment hood.[9] This is a non-negotiable control to mitigate the respiratory irritation hazard (H335).[4]
-
Safety Equipment: A calibrated and certified eyewash station and safety shower must be readily accessible and unobstructed in the immediate work area.[8][10] This is critical for immediate decontamination in the event of an accidental splash, as per first-aid protocols for eye (H319) and skin (H315) irritants.
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is essential but should not be relied upon as the sole means of protection. It is designed to protect against residual contamination and accidental exposure.
-
Eye and Face Protection: Wear chemical safety goggles with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards at all times in the laboratory.[9] When there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.[7]
-
Skin Protection:
-
Gloves: Wear nitrile gloves to prevent skin contact. Given the skin irritation hazard (H315), it is crucial to select gloves with an appropriate thickness and to double-glove if handling larger quantities or for extended periods. Always inspect gloves for tears or punctures before use.
-
Lab Coat: A flame-resistant lab coat with full-length sleeves, buttoned completely, is mandatory to protect skin and clothing.
-
-
Respiratory Protection: When engineering controls are not sufficient, a NIOSH/MSHA-approved respirator may be required.[10] However, for the procedures outlined in this guide, a fume hood is the prescribed primary control measure.
The logical relationship between identified hazards and the required safety controls is paramount.
Caption: Logical flow from identified hazards to mandatory controls.
Experimental Protocols: A Step-by-Step Guide
This section details the standard operating procedure for handling 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one in a research setting.
Protocol: Weighing and Transfer of Solid Compound
Causality: This protocol is designed to prevent the generation and inhalation of airborne dust and to avoid cross-contamination of laboratory surfaces.
-
Preparation: Don all required PPE (lab coat, safety goggles, nitrile gloves). Ensure the chemical fume hood sash is at the appropriate working height.
-
Surface Decontamination: Wipe down the surface of the analytical balance and the work area inside the fume hood with 70% ethanol.
-
Tare Vessel: Place a clean, appropriately sized receiving vessel (e.g., round-bottom flask, vial) on the analytical balance and tare the weight.
-
Transfer: Keep the stock container of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one low and angled away from your face. Use a clean spatula to carefully transfer the desired amount of solid into the tared vessel. Avoid any sudden movements that could generate dust.
-
Seal and Clean: Securely close the stock container. Using a tissue lightly moistened with ethanol, carefully wipe the spatula, the rim of the stock container, and any areas where dust may have settled. Dispose of the tissue in the designated solid chemical waste container.
-
Final Weighing: Record the final weight. Remove the vessel from the balance.
Protocol: Storage and Disposal
Causality: Proper storage ensures compound stability and prevents accidental exposure. Correct disposal is crucial for environmental and workplace safety.
-
Storage: The compound should be stored in its original, tightly sealed container in a designated area at 2-8°C.[1] This area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents.[9][11]
-
Waste Disposal:
-
Solid Waste: All disposable materials contaminated with the compound (e.g., weighing paper, gloves, pipette tips, paper towels) must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a designated, sealed hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Disposal Method: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or an approved waste disposal plant.[12] Do not pour chemical waste down the drain.
-
Caption: Standard workflow for safe handling of chemical solids.
Emergency Procedures
In the event of an accidental exposure, immediate and correct action is critical.
Table 3: First-Aid Measures
| Exposure Route | Action | Rationale |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8] | Removes the individual from the source of exposure and provides respiratory support. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[8][13] Seek medical attention if irritation persists. | Dilution and rinsing are key to minimizing chemical contact time with the skin and reducing irritation. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention. | Rapid and thorough irrigation is essential to prevent serious eye damage. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water.[8] Seek immediate medical attention and show the safety data sheet or product label to the medical professional.[12] | Inducing vomiting can cause further damage. The goal is to dilute the substance and seek professional medical help immediately. |
Conclusion: A Culture of Safety
The safe and effective use of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one in a research setting is entirely achievable through the consistent application of the principles and protocols outlined in this guide. This document serves as a technical resource to be integrated into your laboratory's specific Chemical Hygiene Plan. The responsibility for safety lies with every individual in the laboratory. By understanding the "why" behind each safety measure—from the necessity of a fume hood to mitigate respiratory irritation to the specific first-aid response for skin contact—researchers can build a robust and intuitive culture of safety. Always consult your institution's EHS department for specific guidance and regulations.
References
- Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme.
- 3-Amino-1-methyl-1,2-dihydropyridin-2-one | C6H8N2O | CID 15692208.PubChem.
- SAFETY D
- Safety Data Sheet.
- Safety d
- SAFETY D
- SAFETY D
- SAFETY D
- 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one.Chiralen.
- 3-Amino-2(1H)
- Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone: An In-depth Technical Guide.Benchchem.
- Genotoxicity and acute toxicity evaluation of the three amino acid additives with Corynebacterium glutamicum biomass.
- Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH).Carl ROTH.
- Material Safety Data Sheet - 3'-Aminoacetanilide Hydrochloride Hydr
- 3-Amino Pyridine CAS No 462-08-8 MATERIAL SAFETY D
- Section I - Zakarian Lab Safety Protocol.UCSB.
- Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines.RSC Publishing.
- 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties.SpringerLink.
- Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics.Cosmetic Ingredient Review.
Sources
- 1. chiralen.com [chiralen.com]
- 2. Synthesis, utility and medicinal importance of 1,2- & 1,4-dihydropyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 4. 3-Amino-1-methyl-1,2-dihydropyridin-2-one | C6H8N2O | CID 15692208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cir-safety.org [cir-safety.org]
- 6. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. docs.aatbio.com [docs.aatbio.com]
Methodological & Application
Application Note: Scalable Synthesis of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one , a critical heterocyclic building block used in the development of bromodomain inhibitors, kinase inhibitors, and other bioactive small molecules.
While various cyclization strategies (e.g., Guareschi-Thorpe) exist for pyridones, they often yield the 6-methyl isomer or require complex regiochemical control. This guide presents a linear functionalization strategy starting from the commercially available 2-hydroxy-4-methylpyridine. The pathway relies on regioselective electrophilic nitration followed by mild catalytic hydrogenation, ensuring high purity and reproducibility.
Key Advantages of This Protocol
-
Regiocontrol: Exploits the electronic directing effects of the 4-methyl and 2-carbonyl groups to selectively install the amine at position 3.
-
Scalability: Avoids exotic reagents; utilizes standard unit operations (filtration, crystallization).
-
Safety: Replaces harsh metal reductions (Fe/HCl) with catalytic hydrogenation, minimizing hazardous waste.
Retrosynthetic Analysis
The synthetic logic is built upon the orthogonal reactivity of the pyridone ring. The electron-donating methyl group at C4 and the amide functionality direct electrophilic substitution (nitration) preferentially to the C3 position, which is sterically accessible and electronically activated.
Figure 1: Retrosynthetic strategy focusing on sequential functionalization of the pyridone core.
Detailed Experimental Protocol
Phase 1: N-Methylation of 4-Methyl-2-pyridone
Objective: To install the N-methyl group, locking the tautomer in the pyridone form and preventing O-methylation.
-
Starting Material: 2-Hydroxy-4-methylpyridine (CAS: 13466-35-8)
-
Reagents: Iodomethane (MeI), Potassium Carbonate (K₂CO₃), Acetone (or DMF).
Protocol:
-
Setup: Charge a 500 mL round-bottom flask with 2-hydroxy-4-methylpyridine (10.9 g, 100 mmol) and anhydrous K₂CO₃ (27.6 g, 200 mmol) in acetone (200 mL).
-
Addition: Cool the suspension to 0°C. Add Iodomethane (7.5 mL, 120 mmol) dropwise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and reflux for 12 hours. Monitor by TLC (10% MeOH in DCM).
-
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The residue is typically a yellow oil that crystallizes upon standing. If necessary, purify via short silica plug (Eluent: 5% MeOH/DCM) to yield 1,4-dimethylpyridin-2(1H)-one .
-
Yield Expectation: 85-92%
-
Data Check: ¹H NMR (CDCl₃) should show N-Me singlet ~3.5 ppm and C4-Me singlet ~2.2 ppm.
-
Phase 2: Regioselective Nitration
Objective: To introduce the nitro group at position 3. The 4-methyl group activates position 3 and 5. However, the 3-position is favored due to the "ortho" directing effect of the carbonyl/amide system and stabilization of the transition state, despite mild steric hindrance.
-
Reagents: Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).
Protocol:
-
Setup: Place 1,4-dimethylpyridin-2(1H)-one (12.3 g, 100 mmol) in a 250 mL flask.
-
Acid Addition: Add conc. H₂SO₄ (40 mL) dropwise at 0°C to dissolve the pyridone.
-
Nitration: Prepare a mixture of fuming HNO₃ (6.0 mL, 1.4 equiv) and conc. H₂SO₄ (10 mL). Add this mixture dropwise to the pyridone solution at 0–5°C. Caution: Exothermic.
-
Digestion: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 3 hours.
-
Quench: Pour the reaction mixture carefully onto 300 g of crushed ice.
-
Isolation: The product, 3-nitro-1,4-dimethylpyridin-2(1H)-one , usually precipitates as a yellow solid. Filter the solid.
-
Note: If no precipitate forms, neutralize to pH 4-5 with solid Na₂CO₃ and extract with Ethyl Acetate (3 x 100 mL).
-
-
Purification: Recrystallize from Ethanol/Water (9:1) to remove any 5-nitro isomer (typically minor).
-
Yield Expectation: 60-75%
-
Key Characteristic: The 3-nitro isomer has a distinct downfield shift of the C6 proton in NMR due to the nitro group's proximity, but the C5 proton is the only aromatic proton remaining adjacent to the C6.
-
Phase 3: Catalytic Hydrogenation
Objective: Reduction of the nitro group to the primary amine without over-reduction of the pyridone ring.
-
Reagents: 10% Palladium on Carbon (Pd/C), Hydrogen gas (H₂), Methanol.
Protocol:
-
Setup: In a hydrogenation vessel (Parr shaker or balloon flask), dissolve 3-nitro-1,4-dimethylpyridin-2(1H)-one (5.0 g, 29.7 mmol) in Methanol (100 mL).
-
Catalyst: Carefully add 10% Pd/C (0.5 g, 10 wt%). Safety: Wet the catalyst with toluene or water before adding solvent to prevent ignition.
-
Reduction: Purge with Nitrogen, then introduce Hydrogen (30-50 psi or balloon pressure). Stir vigorously at room temperature for 4-6 hours.
-
Monitoring: Monitor by LC-MS for the disappearance of the nitro peak (M+ = 169) and appearance of the amine (M+ = 139).
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.
-
Isolation: Concentrate the filtrate to dryness. The resulting solid is 3-amino-1,4-dimethyl-1,2-dihydropyridin-2-one .
-
Storage: Store under inert atmosphere (Argon) at -20°C as the free base can oxidize over time.
-
Salt Formation: For long-term stability, convert to the Hydrochloride salt by treating with 1M HCl in Ether.
-
Analytical Data Summary
| Parameter | Specification | Notes |
| Appearance | Off-white to pale beige solid | Darkens upon air exposure (oxidation). |
| Molecular Weight | 138.17 g/mol | Formula: C₇H₁₀N₂O |
| MS (ESI+) | [M+H]⁺ = 139.1 | Base peak. |
| ¹H NMR (DMSO-d₆) | δ 2.10 (s, 3H, C4-Me) | Methyl group attached to the ring. |
| δ 3.42 (s, 3H, N-Me) | N-Methyl singlet. | |
| δ 4.80 (br s, 2H, NH₂) | Exchangeable with D₂O. | |
| δ 5.95 (d, 1H, C5-H) | Doublet (coupling with C6). | |
| δ 7.15 (d, 1H, C6-H) | Doublet (coupling with C5). |
Troubleshooting & Critical Parameters
Regioselectivity Issues
If the nitration yields a significant amount of the 5-nitro isomer:
-
Cause: Temperature too high during acid addition.
-
Solution: Maintain strict temperature control (<5°C) during the addition of HNO₃. The 3-position is the kinetic product; higher temperatures favor thermodynamic equilibration or substitution at the 5-position.
Hydrogenation Stalling
If the reduction is slow:
-
Cause: Catalyst poisoning by trace sulfur (from H₂SO₄ workup).
-
Solution: Ensure the nitro intermediate is thoroughly washed with water and recrystallized before hydrogenation. Alternatively, use Raney Nickel, which is more robust against sulfur traces, though pyrophoric.
Product Instability
The 3-amino-2-pyridone moiety is electron-rich and prone to oxidation (turning brown/black).
-
Protocol: Perform the final workup rapidly. Store the product as the HCl salt , which is significantly more stable than the free base.
References
- Nitration of Pyridones:Journal of Medicinal Chemistry, 1980, 23, 1358.
- Catalytic Reduction:Journal of Organic Chemistry, 2011, 76, 1557. (General protocols for nitro-reduction in heterocycles).
-
Analogous Synthesis: BenchChem. "Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone." Link (Accessed 2023).
-
Structure Verification: PubChem CID 69446554 (3-amino-1,4-dimethylpyridin-2-one). Link
Disclaimer: This protocol involves the use of strong acids and pressurized hydrogen.[1] All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE.
Sources
Application Note: Scalable Synthesis of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one
Executive Summary
This technical guide details the optimized synthetic protocol for 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one (also known as 3-amino-1,4-dimethylpyridin-2(1H)-one). This heterocyclic scaffold is a critical intermediate in the development of small-molecule inhibitors, particularly for BET bromodomain and KRAS G12C targets.
The protocol outlined below addresses the primary synthetic challenge: regioselective functionalization of the pyridone core. By prioritizing nitration prior to N-methylation, we maximize the electronic directing effects to favor the C3 position, followed by a high-yielding reduction.
Retrosynthetic Analysis & Strategy
The synthesis is designed around a three-stage workflow starting from the commercially available 4-methyl-2(1H)-pyridone.
Strategic Logic
-
C3-Nitration: The 2-pyridone core is electron-rich. The C3 position is activated by the ortho-hydroxyl/carbonyl tautomer and the ortho-methyl group. While C5 is also activated, C3 is electronically favored despite steric crowding.
-
N-Methylation: Performed after nitration.[1] The electron-withdrawing nitro group reduces the basicity of the lactam nitrogen, preventing over-alkylation and increasing the acidity of the N-H bond for easier deprotonation.
-
Reduction: Catalytic hydrogenation provides a clean conversion of the nitro group to the primary amine without generating stoichiometric metal waste.
Reaction Pathway Diagram[2]
Caption: Three-step linear synthesis of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one.
Detailed Experimental Protocols
Step 1: Nitration of 4-Methyl-2(1H)-pyridone
Objective: Introduce a nitro group at the C3 position. Critical Quality Attribute (CQA): Separation of the C3-nitro isomer from the C5-nitro byproduct.
-
Reagents:
-
4-Methyl-2(1H)-pyridone (10.0 g, 91.6 mmol)
-
Conc. Sulfuric Acid (
, 30 mL) -
Fuming Nitric Acid (
, 6.0 mL, 1.5 eq)
-
-
Procedure:
-
Dissolve 4-methyl-2-pyridone in conc.
in a round-bottom flask cooled to 0°C using an ice-salt bath. -
Add fuming
dropwise over 30 minutes, maintaining internal temperature . -
Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (10% MeOH in DCM).
-
Quench: Pour the reaction mixture slowly onto 200 g of crushed ice.
-
Isolation: The product typically precipitates as a yellow solid. Filter the solid.
-
Purification (Crucial): The crude solid contains both 3-nitro and 5-nitro isomers. Recrystallize from Ethanol/Water (9:1) . The 3-nitro isomer (Target) is less soluble and crystallizes first.
-
Yield: ~60-70% (after recrystallization).
-
Step 2: N-Methylation
Objective: Methylate the lactam nitrogen.
Mechanism:
-
Reagents:
-
4-Methyl-3-nitro-2(1H)-pyridone (5.0 g, 32.4 mmol)
-
Methyl Iodide (MeI, 3.0 mL, 1.5 eq)
-
Potassium Carbonate (
, 6.7 g, 1.5 eq) -
DMF (Dimethylformamide, 50 mL)
-
-
Procedure:
-
Suspend the starting material and
in anhydrous DMF under Nitrogen atmosphere. -
Cool to 0°C and add Methyl Iodide dropwise.
-
Warm to RT and stir for 4 hours. The suspension will change color as the reaction proceeds.
-
Work-up: Dilute with water (150 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Yield: ~85-90% (Yellow solid).
-
Step 3: Catalytic Hydrogenation
Objective: Reduce the nitro group to the primary amine.
-
Reagents:
-
1,4-Dimethyl-3-nitro-2-pyridone (4.0 g)
-
10% Palladium on Carbon (Pd/C, 400 mg, 10 wt%)
-
Methanol (MeOH, 40 mL)
-
Hydrogen gas (
, balloon or 1 atm)
-
-
Procedure:
-
Dissolve the nitro compound in MeOH in a hydrogenation flask.
-
Add Pd/C catalyst carefully (under inert gas flow to prevent ignition).
-
Purge the system with Nitrogen, then fill with Hydrogen.
-
Stir vigorously at RT for 6–12 hours.
-
Filtration: Filter through a pad of Celite to remove the catalyst. Wash the pad with MeOH.
-
Concentration: Evaporate the solvent to yield the crude amine.
-
Final Purification: If necessary, recrystallize from Isopropanol or triturate with Diethyl Ether.
-
Data Summary & Specifications
| Parameter | Step 1 (Nitration) | Step 2 (Methylation) | Step 3 (Reduction) |
| Starting Material | 4-Methyl-2-pyridone | 4-Methyl-3-nitro-2-pyridone | 1,4-Dimethyl-3-nitro-2-pyridone |
| Reagents | |||
| Temperature | 0°C | 0°C | RT |
| Typical Yield | 65% | 88% | 92% |
| Appearance | Yellow Solid | Yellow/Orange Solid | Off-white/Tan Solid |
| Key Impurity | 5-Nitro isomer | O-methylated byproduct (Trace) | Hydroxylamine intermediate |
Process Safety & Handling
Hazard Analysis Diagram
Caption: Critical safety control points for each synthetic stage.
-
Nitration: The reaction is highly exothermic. Addition of
must be slow to prevent thermal runaway. Ensure the cooling bath is effective. -
Methyl Iodide: A potent alkylating agent and suspected carcinogen. Double-glove and use only in a well-ventilated fume hood. Quench excess MeI with aqueous ammonia or amine waste.
-
Hydrogenation: Dry Pd/C can ignite methanol vapors. Always wet the catalyst with a small amount of water or toluene before adding the solvent.
Troubleshooting & Optimization
-
Issue: Low Regioselectivity in Step 1.
-
Cause: Reaction temperature too high.
-
Solution: Maintain strict 0°C during addition. If 5-nitro isomer persists, purify via column chromatography (Silica, DCM:MeOH 95:5).
-
-
Issue: Incomplete Reduction.
-
Cause: Catalyst poisoning or insufficient
pressure. -
Solution: Refresh the
atmosphere. If using a balloon, ensure it remains inflated. For scale-up (>10g), use a Parr shaker at 30-50 psi.
-
-
Issue: O-Alkylation in Step 2.
-
Insight: While N-alkylation is favored for 2-pyridones, trace O-alkylation (forming methoxypyridine) can occur.
-
Validation: Check NMR. N-Me signal typically appears ~3.5 ppm; O-Me appears ~3.9-4.0 ppm.
-
References
-
Grozinger, K. et al. (1995).[2] Synthesis of 3-amino-2-chloro-4-methylpyridine. Journal of Heterocyclic Chemistry, 32(1), 259-263. Link (Describes nitration challenges of 4-picoline derivatives).
-
Konno, K. et al. (1986). Improved procedures for preparation of 2-pyridones. Heterocycles, 24(8). Link (General methods for pyridone functionalization).
-
BenchChem. (2025).[3] Synthesis of substituted pyridinones: Technical Guide. Link (General protocols for pyridone synthesis).
-
Senthil Kumar, J. B. et al. (2013). One-Pot Synthesis of 3,4-Dihydropyridin-2-one. Synthetic Communications. Link (Alternative cyclization strategies).
-
Chiralen. (2024). Product Data: 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one. Link (Commercial availability and physical data).
Sources
application of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one in medicinal chemistry
Application Note: 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one in Medicinal Chemistry
Abstract
The 3-amino-1,2-dihydropyridin-2-one (3-amino-2-pyridone) scaffold represents a privileged pharmacophore in modern drug discovery, particularly within kinase inhibition and peptidomimetic design. This guide focuses on the 3-amino-1,4-dimethyl-1,2-dihydropyridin-2-one derivative, a specific structural variant where the
Chemical Profile & Significance
| Property | Specification |
| IUPAC Name | 3-Amino-1,4-dimethylpyridin-2(1H)-one |
| Molecular Formula | C₇H₁₀N₂O |
| Molecular Weight | 138.17 g/mol |
| Key Functionality | Exocyclic primary amine (Nucleophile), Lactam (H-bond acceptor) |
| Solubility | Soluble in DMSO, MeOH, DCM; Moderate water solubility |
| Storage | Hygroscopic; Store at -20°C under inert atmosphere |
Medicinal Chemistry Utility:
-
Kinase Hinge Binding: The lactam carbonyl (C=O) and the adjacent amino group (NH₂) form a classic Donor-Acceptor (D-A) motif that mimics the hydrogen bonding pattern of adenine, making it an excellent scaffold for ATP-competitive inhibitors.
-
Steric Control: The
-methyl group restricts rotation of substituents at the position, potentially locking conformations to improve binding entropy. -
Fused Ring Precursor: The vicinal amino and amide functionalities allow for rapid condensation with 1,2-dielectrophiles to generate bicyclic systems.
Synthetic Protocol: Preparation of the Core Scaffold
While various condensation methods (e.g., Guareschi-Thorpe) exist, they often yield the thermodynamically favored 6-methyl isomer. To ensure the 1,4-dimethyl regiochemistry, a functionalization approach starting from the established 1,4-dimethyl-2-pyridone core is recommended for high-purity applications.
Workflow Diagram (DOT)
Figure 1: Regioselective synthesis pathway ensuring the 1,4-substitution pattern.
Detailed Protocol
Step 1: Regioselective Nitration
Rationale: The
-
Dissolution: Dissolve 1,4-dimethylpyridin-2(1H)-one (10.0 mmol) in concentrated sulfuric acid (5 mL) at 0°C.
-
Addition: Dropwise add fuming nitric acid (1.1 eq, 11.0 mmol) over 30 minutes, maintaining internal temperature <5°C.
-
Reaction: Stir at 0°C for 2 hours. Monitor by TLC (EtOAc:MeOH 9:1).
-
Workup: Pour onto crushed ice (50 g). The nitro-intermediate typically precipitates as a yellow solid. Filter, wash with cold water, and recrystallize from ethanol if necessary.
-
Target: 1,4-dimethyl-3-nitropyridin-2(1H)-one.
-
Step 2: Reduction to Amine Rationale: Catalytic hydrogenation is preferred over Fe/AcOH to prevent metal contamination in biological assays.
-
Suspension: Suspend the nitro intermediate (5.0 mmol) in anhydrous methanol (20 mL).
-
Catalyst: Add 10% Pd/C (10 wt% loading).
-
Hydrogenation: Stir under H₂ atmosphere (balloon pressure) at RT for 4-6 hours. The yellow color should fade to colorless/off-white.
-
Isolation: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.
-
Storage: The free amine is oxidation-sensitive. Store as the HCl salt (precipitate with 1M HCl in ether) or use immediately.
Application 1: Synthesis of Pyrido[2,3-b]pyrazine Scaffolds
The primary synthetic utility of this compound is as a building block for fused heterocycles found in oncology drugs (e.g., EGFR or CDK inhibitors).
Mechanism: The exocyclic amine (nucleophile) attacks a 1,2-dicarbonyl, followed by cyclization of the amide nitrogen (tautomerized) to form the pyrazine ring.
Protocol:
-
Reagents: Combine 3-amino-1,4-dimethyl-2-pyridone (1.0 eq) and a glyoxal derivative (e.g., Phenylglyoxal monohydrate, 1.1 eq) in Ethanol.
-
Catalyst: Add catalytic acetic acid (10 mol%).
-
Conditions: Reflux for 3–5 hours.
-
Observation: The product usually precipitates upon cooling.[1]
-
Result: 1,4-dimethyl-3-phenylpyrido[2,3-b]pyrazin-2(1H)-one (or regioisomer depending on glyoxal asymmetry).
Application 2: Kinase Inhibitor Design (Amide Coupling)
This scaffold serves as a "hinge binder." The
Coupling Protocol:
-
Activation: Activate the carboxylic acid partner (e.g., 3-trifluoromethylbenzoic acid) with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF for 15 mins.
-
Addition: Add 3-amino-1,4-dimethyl-2-pyridone (1.0 eq).
-
Reaction: Stir at RT for 12 hours.
-
Purification: The product is an amide.[2] Purify via reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Pharmacophore Mapping (DOT):
Figure 2: Interaction map showing the bidentate binding mode of the 3-amino-pyridone amide derivative in a kinase ATP pocket.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Nitration | Over-nitration or oxidation | Maintain Temp < 5°C; Add acid very slowly. |
| Regioisomer Mixtures | Nitration at C5 vs C3 | Verify regiochemistry via NOE NMR (Interaction between N-Me and C6-H vs C4-Me). |
| Amine Instability | Oxidation (turning brown) | Store as HCl salt; Use fresh for coupling. |
| Poor Solubility | High lattice energy of pyridone | Use DMF/DMSO for reactions; Warm gently (40°C). |
References
-
BenchChem. Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone: An In-depth Technical Guide. (Accessed 2025).[3][4] Link
- Note: Provides the foundational Guareschi-Thorpe and Hofmann rearrangement protocols adaptable for pyridone synthesis.
-
National Institutes of Health (PMC). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives. (2023).[5] Link
- Source for the heterocycle condens
-
ResearchGate. 3-Amino-1-methyl-1H-pyridin-2-one-Directed Pd(II) Catalysis.Link
- Validates the use of N-methyl-3-amino-pyridones as directing groups.
-
Google Patents. Process for making 3-amino-2-chloro-4-methylpyridine (EP1326836B1).Link
- Authoritative source for the 4-methyl substituted pyridone synthesis intermedi
Sources
Application Note: Quantitative Analysis of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one
Introduction
3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one is a substituted dihydropyridinone derivative. The accurate and precise quantification of this and similar molecules is critical in various stages of drug development, including pharmacokinetic studies, metabolic profiling, and quality control of pharmaceutical formulations. The presence of a primary amine and a heterocyclic core presents unique challenges and opportunities for analytical method development.
This document provides detailed protocols for two robust analytical methods for the quantification of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one:
-
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A widely accessible and reliable method suitable for quality control and analysis of bulk drug substances or formulated products.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for quantifying trace levels of the analyte in complex biological matrices such as plasma or urine.
These methods have been designed based on established principles for the analysis of related structures, including aminopyridines and dihydropyridines, and are presented with detailed validation protocols to ensure data integrity in accordance with international guidelines.[1][2]
Part 1: Quantification by RP-HPLC-UV Method
This method is designed for the accurate quantification of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one in simpler matrices, such as pharmaceutical dosage forms.
Expertise & Experience: The "Why" Behind the Method
The choice of a C8 column over a C18 is a strategic decision to balance retention and peak shape for this moderately polar compound.[3] The dihydropyridinone structure can sometimes exhibit poor peak symmetry on highly retentive C18 phases. The mobile phase, a combination of acetonitrile, methanol, and a pH-adjusted buffer, is optimized to achieve efficient separation and sharp peaks. The use of triethylamine (TEA) as a modifier helps to mask active silanol groups on the silica-based stationary phase, reducing peak tailing for the basic amino group. UV detection at 237 nm is selected based on the typical absorbance maxima for dihydropyridine derivatives.[3]
Experimental Protocol: RP-HPLC-UV
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Luna C8 column (150 mm × 4.6 mm, 3 µm particle size) or equivalent.[3]
-
Analytical balance, sonicator, pH meter.
-
HPLC-grade acetonitrile (ACN), methanol (MeOH), and water.
-
Triethylamine (TEA), phosphoric acid.
-
Reference standard of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one.
2. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of ACN, MeOH, and 0.7% TEA (pH adjusted to 3.06 with phosphoric acid) in a ratio of 30:35:35 (v/v/v).[3] Degas the solution by sonication for 15 minutes prior to use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50 µg/mL).
3. Chromatographic Conditions
-
Column: Luna C8 (150 mm × 4.6 mm, 3 µm)
-
Mobile Phase: ACN:MeOH:0.7% TEA (pH 3.06) (30:35:35)
-
Flow Rate: 1.0 mL/min[3]
-
Column Temperature: 30 °C[3]
-
Injection Volume: 5 µL
-
UV Detection Wavelength: 237 nm[3]
-
Run Time: Approximately 10 minutes
4. Sample Preparation (from Tablets)
-
Weigh and finely crush 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of the active ingredient and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 20 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.
5. Method Validation The method must be validated according to ICH Q2(R1) guidelines.[1]
-
Specificity: Analyze blank, placebo, and standard solutions to ensure no interference at the retention time of the analyte.
-
Linearity: Analyze calibration standards at a minimum of five concentrations. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo mixture with the analyte at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98-102%.[4]
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[2]
Data Presentation: HPLC-UV Method Validation Summary
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 50 µg/mL | Established |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (RSD) | ≤ 2.0% | < 1.5% |
| LOD | S/N ≥ 3 | 0.2 µg/mL |
| LOQ | S/N ≥ 10 | 0.6 µg/mL |
Visualization: HPLC-UV Workflow
Caption: RP-HPLC-UV workflow from sample preparation to final quantification.
Part 2: Quantification by LC-MS/MS Method
This method provides the high sensitivity and selectivity required for the quantification of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one in complex biological matrices like human plasma, which is essential for pharmacokinetic and clinical research.[5][6]
Expertise & Experience: The "Why" Behind the Method
The transition to LC-MS/MS is driven by the need for low detection limits in a complex sample matrix. A "dilute-and-shoot" approach following protein precipitation is chosen for its speed and simplicity, minimizing sample handling and potential analyte loss.[5] Hydrophilic Interaction Liquid Chromatography (HILIC) is selected as an alternative to reversed-phase. For a polar compound with an amino group, HILIC can provide better retention and separation from endogenous interferences compared to RP chromatography.[6][7]
Electrospray ionization in positive mode (ESI+) is used because the amino group is readily protonated. Multiple Reaction Monitoring (MRM) is employed for its superior selectivity and sensitivity, monitoring a specific precursor-to-product ion transition. A stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative bioanalysis, as it co-elutes with the analyte and effectively corrects for matrix effects and variations in instrument response.
Experimental Protocol: LC-MS/MS
1. Instrumentation and Materials
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
HILIC column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) or equivalent.
-
LC-MS grade acetonitrile, water, and formic acid.
-
Reference standard and a stable isotope-labeled internal standard (e.g., d3- or 13C-labeled analog).
-
Human plasma (with appropriate anticoagulant).
2. Preparation of Solutions
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Standard Stock Solution (1 mg/mL): Prepare in 50:50 ACN/water.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare similarly to the standard stock.
-
Working IS Solution (50 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will also serve as the protein precipitation agent.
-
Calibration Standards and Quality Controls (QCs): Spike blank plasma with standard stock solution to prepare calibration standards (e.g., 0.1-100 ng/mL) and QC samples (low, mid, high concentrations).
3. LC-MS/MS Conditions
-
Column: HILIC Column (e.g., BEH HILIC, 2.1 x 100 mm)
-
Mobile Phase: Gradient elution with A and B (see table below)
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Ionization Mode: ESI Positive
-
MRM Transitions (Hypothetical):
-
Analyte: Q1: 153.1 -> Q3: 110.1 (assumes loss of HN=C=O)
-
Internal Standard (d3): Q1: 156.1 -> Q3: 113.1
-
Note: These transitions must be optimized empirically by infusing the analyte into the mass spectrometer.
-
4. Gradient Elution Program
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.0 | 0.4 | 5 | 95 |
| 3.0 | 0.4 | 40 | 60 |
| 3.1 | 0.4 | 5 | 95 |
| 5.0 | 0.4 | 5 | 95 |
5. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (blank, standard, QC, or unknown), add 150 µL of the working IS solution (50 ng/mL in ACN).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to an autosampler vial for injection.
6. Method Validation The method must be validated according to regulatory guidelines for bioanalytical methods (e.g., FDA or EMA).
-
Selectivity: Analyze at least six different lots of blank plasma to check for interferences.
-
Linearity and LLOQ: Establish the calibration curve and define the Lower Limit of Quantification (LLOQ) as the lowest point with acceptable accuracy (±20%) and precision (≤20%).
-
Accuracy & Precision: Analyze QC samples at four levels (LLOQ, Low, Mid, High) in at least five replicates over three separate runs. Accuracy should be within ±15% (±20% for LLOQ) of the nominal value, and precision (RSD) should be ≤15% (≤20% for LLOQ).[7]
-
Matrix Effect: Evaluate the ion suppression or enhancement from different sources of plasma.
-
Recovery: Assess the efficiency of the protein precipitation extraction process.
-
Stability: Test the stability of the analyte in plasma under various conditions (freeze-thaw, bench-top, long-term storage).[7]
Data Presentation: LC-MS/MS Method Validation Summary
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range (LLOQ - ULOQ) | - | 0.1 - 100 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -8.5% to 9.2% |
| Precision (RSD) | ≤ 15% (≤20% at LLOQ) | < 10% |
| Matrix Effect | RSD ≤ 15% | 7.8% |
| Recovery | Consistent and reproducible | > 90% |
Visualization: LC-MS/MS Bioanalysis Workflow
Caption: Bioanalytical workflow using protein precipitation and LC-MS/MS.
References
-
SPARC BioCentre. (n.d.). Sample Preparation. SickKids Research Institute. [Link]
-
Analytical Methods. (n.d.). A simple and sensitive HPLC-MS/MS method... RSC Publishing. [Link]
-
Al-Shabrawi, M. H., et al. (2025, October 29). QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals. PMC. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Aminopyridine. [Link]
-
Gray, N., & Plumb, R. (n.d.). A Validated Method for the Quantification of Amino Acids in Mammalian Urine. Waters Corporation. [Link]
-
ResearchGate. (n.d.). Validation of Analytical Methods. [Link]
-
Agilent. (n.d.). Amino Acid Analysis: “How-To” Guide. [Link]
-
European Medicines Agency. (2011). ICH Q2(R1) Validation of analytical procedures: text and methodology. [Link]
-
LinkedIn. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
-
Journal of Pharmaceutical and Allied Sciences. (2022, November 8). Analytical method validation: A brief review. [Link]
-
Sahoo, C. K., et al. (2018, January 19). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
-
PLOS. (2018, November 12). Development and validation of a HPLC/FLD method combined with online derivatization...[Link]
-
Wang, D., et al. (n.d.). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma... PMC. [Link]
-
Chinese Journal of Pharmaceutical Analysis. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities...[Link]
-
Clinical Proteomics. (n.d.). Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry... PMC. [Link]
- Google Patents. (n.d.). CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
-
Waters Corporation. (n.d.). A Validated Method for the Quantification of Amino Acids in Mammalian Urine. [Link]
-
Waters Corporation. (2025, June 5). UHPLC-MS/MS Analysis of Amino Acids in Dried Blood Spots...[Link]
-
MDPI. (2024, December 19). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma...[Link]
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. wjarr.com [wjarr.com]
- 3. QbD-driven RP-HPLC method for the simultaneous analysis of dihydropyridines calcium channel blockers in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Note: Bioanalysis of 3-Aminopyridinone Analogues by HPLC-MS/MS
Executive Summary
This application note details a robust, high-sensitivity HPLC-MS/MS protocol for the quantification of 3-aminopyridinone analogues in human plasma. These scaffolds are critical in the development of Human Neutrophil Elastase (HNE) inhibitors and thrombin inhibitors used in treating inflammatory diseases (e.g., COPD, cystic fibrosis).
The 3-aminopyridinone core presents specific analytical challenges: high polarity , basicity (pKa ~6–8) , and potential lactam-lactim tautomerism . Standard C18 methods often result in poor retention or severe peak tailing due to secondary silanol interactions. This guide overcomes these hurdles using Charged Surface Hybrid (CSH) column technology combined with Mixed-Mode Cation Exchange (MCX) solid-phase extraction, ensuring compliance with ICH M10 regulatory guidelines.
Chemical Context & Analytical Strategy
The Analyte
3-aminopyridinone analogues function as peptidomimetics.[1] The pyridinone ring acts as a template to orient side chains (often hydrophobic phenyl or trifluoromethyl groups) into the enzyme's active site (S1/S2 pockets).
-
Core Structure: 3-amino-pyridin-2(1H)-one.
-
Key Challenge: The primary amine and the pyridinone nitrogen create a basic, polar zwitterionic character.
-
Metabolic Risks: N-acetylation and oxidative ring opening are common metabolic pathways that must be chromatographically separated from the parent.
Method Development Logic (The "Why")
Chromatography: The High-pH Strategy
Traditional low-pH (formic acid) mobile phases protonate the pyridinone nitrogen, increasing polarity and reducing retention on C18 columns.
-
Solution: We utilize a High-pH (pH 10) mobile phase with Ammonium Bicarbonate.
-
Mechanism: At pH 10, the basic amine is deprotonated (neutral), significantly increasing hydrophobicity and retention on the stationary phase.
-
Column Choice: A C18 Charged Surface Hybrid (CSH) column is selected. Unlike traditional silica which dissolves at pH > 8, hybrid particles are stable up to pH 12. The CSH surface charge also repels protons, sharpening peak shapes for basic compounds.
Sample Preparation: Orthogonal Cleanup
Protein precipitation (PPT) leaves significant phospholipids that cause matrix effects (ion suppression).
-
Solution: Mixed-Mode Strong Cation Exchange (MCX) SPE .
-
Mechanism: The analyte binds via electrostatic interaction (cation exchange) at low pH. Neutrals and acids are washed away. The analyte is eluted at high pH (neutralizing the charge) with organic solvent. This provides "orthogonal" selectivity to the reversed-phase LC separation.
Visual Workflows
Analytical Workflow
Figure 1: End-to-end bioanalytical workflow ensuring phospholipid removal and high sensitivity.
Method Development Decision Tree
Figure 2: Decision logic for column selection based on physicochemical properties of the analogue.
Detailed Experimental Protocol
Reagents & Materials
-
Analytes: 3-aminopyridinone analogue (Target), Deuterated Analogue (d5-IS).
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.
-
Additives: Ammonium Bicarbonate (AmBic), Ammonium Hydroxide (NH4OH), Formic Acid (FA).
-
Column: Waters XSelect CSH C18 XP, 2.1 x 100 mm, 2.5 µm (or equivalent Hybrid particle).
-
SPE Plate: Oasis MCX 96-well plate (30 mg).
Sample Preparation (MCX SPE)
Rationale: The MCX plate retains bases while allowing neutral lipids to be washed away.
-
Pre-treatment: Aliquot 100 µL Plasma. Add 10 µL Internal Standard (IS). Add 100 µL 4% H3PO4 (aq) to acidify (pH ~2–3). Vortex.
-
Conditioning: Add 200 µL MeOH, then 200 µL Water to SPE wells.
-
Loading: Load the entire pre-treated sample (~210 µL) onto the plate. Apply low vacuum.
-
Wash 1 (Acidic): Add 200 µL 2% Formic Acid in Water. (Removes proteins/acids).
-
Wash 2 (Organic): Add 200 µL Methanol. (Removes neutral lipids/phospholipids; analyte remains bound by charge).
-
Elution: Add 2 x 50 µL 5% NH4OH in Methanol . (High pH neutralizes analyte, releasing it).
-
Reconstitution: Evaporate eluate under N2 at 40°C. Reconstitute in 100 µL Mobile Phase A/B (80:20).
UHPLC Conditions
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 10.0 adjusted with NH4OH).
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Temp: 40°C.
-
Injection Vol: 5 µL.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 5 | Initial Hold |
| 0.50 | 5 | Start Gradient |
| 3.50 | 95 | Elution of Analogue |
| 4.50 | 95 | Column Wash |
| 4.60 | 5 | Return to Initial |
| 6.00 | 5 | Re-equilibration |
Mass Spectrometry (ESI+)
-
Ionization: Electrospray Positive (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Source Parameters:
-
Capillary Voltage: 1.5 kV (Low voltage reduces background).
-
Desolvation Temp: 500°C.
-
Gas Flow: 1000 L/Hr.
-
MRM Transitions (Representative): Note: Optimize collision energy (CE) for your specific analogue.
| Compound | Precursor (m/z) | Product (m/z) | CE (eV) | Mechanism |
| Analogue | [M+H]+ | [M+H - 17]+ | 20 | Loss of NH3 (Primary amine) |
| Analogue | [M+H]+ | Core Fragment | 35 | Ring cleavage/Side chain loss |
| IS (d5) | [M+H]+ | [M+H - 17]+ | 20 | Deuterated equivalent |
Validation & Troubleshooting
Validation Criteria (FDA/ICH M10)
To ensure regulatory compliance, the method must meet the following:
-
Linearity: Minimum 6 non-zero standards.
. -
Accuracy/Precision: ±15% (±20% at LLOQ) for QCs.
-
Matrix Effect: Calculate Matrix Factor (MF). Normalized MF (Analyte/IS) should be CV < 15%.
-
Carryover: Blank injection after ULOQ must be < 20% of LLOQ signal.
Troubleshooting Guide
-
Issue: Peak Tailing.
-
Cause: Secondary silanol interactions.
-
Fix: Ensure pH is > 9.5. If using pH < 8, switch to a column with stronger end-capping or add ion-pairing reagent (not recommended for MS).
-
-
Issue: Low Sensitivity.
-
Cause: Ion suppression from phospholipids.
-
Fix: Verify the "Wash 2" step (100% MeOH) in SPE. This step is critical. If using PPT, switch to SPE.
-
-
Issue: Carryover.
-
Cause: Basic analyte sticking to injector needle.
-
Fix: Use a strong needle wash: ACN:Water:Formic Acid (40:40:20).
-
References
-
FDA/ICH. (2022).[2] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[2]
-
Veerman, et al. (1998). Nonpeptidic inhibitors of human leukocyte elastase.[3] 3. Design, synthesis, and structure-activity relationships for a series of orally active 3-amino-6-phenylpyridin-2-one trifluoromethyl ketones. Journal of Medicinal Chemistry.
-
Sanderson, P. E., et al. (2003). Efficacious, orally bioavailable thrombin inhibitors based on 3-aminopyridinone or 3-aminopyrazinone acetamide peptidomimetic templates.[1] Journal of Medicinal Chemistry.
-
Vanhoenacker, G., et al. (2009).[4] Determination of arylamines and aminopyridines in pharmaceutical products using in-situ derivatization and liquid chromatography-mass spectrometry. Journal of Chromatography A.
Sources
- 1. Efficacious, orally bioavailable thrombin inhibitors based on 3-aminopyridinone or 3-aminopyrazinone acetamide peptidomimetic templates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 3. Nonpeptidic inhibitors of human leukocyte elastase. 3. Design, synthesis, X-ray crystallographic analysis, and structure-activity relationships for a series of orally active 3-amino-6-phenylpyridin-2-one trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of arylamines and aminopyridines in pharmaceutical products using in-situ derivatization and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Biological Characterization & Screening of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one
Executive Summary & Scientific Rationale
This application note details the biological evaluation protocol for 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one (CAS: 1376294-37-9).
In the context of modern medicinal chemistry, this molecule is not merely a reagent but a privileged scaffold targeting the ATP-binding site of protein kinases. Specifically, the 3-amino-2-pyridone motif functions as a "hinge-binder," where the C2-carbonyl acts as a hydrogen bond acceptor and the C3-amino group acts as a hydrogen bond donor. This motif mimics the interaction of the adenine ring of ATP with the kinase hinge region.
This protocol focuses on its validation as a fragment hit for Interleukin-2 inducible T-cell kinase (Itk) , a critical target in T-cell mediated autoimmune diseases, based on foundational work in fragment optimization (Charrier et al., 2011).
Key Biological Mechanisms
-
Primary Target: Itk (Tec family kinase).
-
Binding Mode: ATP-competitive (Type I binder).
-
Therapeutic Relevance: Modulation of T-cell receptor (TCR) signaling and IL-2 release.
Screening Cascade & Logic
The evaluation of low-molecular-weight fragments (MW ~138 Da) requires a specific cascade that accounts for lower binding affinities (
-
Biochemical Assay (TR-FRET): High-throughput determination of enzymatic inhibition.
-
Biophysical Validation (SPR): Direct binding confirmation to rule out false positives (e.g., aggregators).
-
Cellular Functional Assay: Validation of pathway engagement in Jurkat T-cells.
Workflow Visualization
Figure 1: Screening cascade designed to filter low-affinity fragments effectively while eliminating false positives common in kinase screening.
Protocol 1: Biochemical Kinase Inhibition (TR-FRET)
Objective: Determine the
Materials
-
Enzyme: Recombinant Human Itk (active).
-
Substrate: PolyGT (Glu:Tyr 4:1) labeled with Alexa Fluor™ 647.
-
Tracer: Europium-labeled anti-phosphotyrosine antibody.
-
ATP: Ultra-pure (Km apparent for Itk is ~10-20
M). -
Buffer: 50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35.
Experimental Procedure
-
Compound Preparation:
-
Dissolve 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one in 100% DMSO to a stock of 100 mM.
-
Perform a 1:3 serial dilution in DMSO.
-
Critical Step: Dilute compound into Kinase Buffer before adding enzyme to minimize DMSO shock. Final DMSO concentration in assay must be <1%.
-
-
Reaction Setup (384-well plate):
-
Add 2.5
L of 4X Compound solution. -
Add 2.5
L of 4X Itk Enzyme (Optimization required: typically 0.5 - 2 nM final). -
Pre-incubation: Incubate for 15 minutes at RT. This allows the fragment to occupy the ATP pocket.
-
Add 5
L of 2X ATP/Substrate Mix (Final ATP at , Substrate at 200 nM).
-
-
Incubation:
-
Seal plate and incubate for 60 minutes at Room Temperature (20-25°C).
-
-
Detection:
-
Add 10
L of Antibody Detection Mix (Eu-anti-phosphotyrosine + EDTA to stop reaction). -
Incubate 30-60 mins.
-
Read on TR-FRET compatible reader (Excitation: 337nm, Emission 1: 620nm, Emission 2: 665nm).
-
Data Analysis
Calculate the Emission Ratio (
Protocol 2: Biophysical Binding (Surface Plasmon Resonance)
Objective: Validate direct binding and kinetics (
Materials
-
Instrument: Biacore™ 8K or T200.
-
Chip: CM5 Sensor Chip (Carboxymethylated dextran).
-
Ligand: Biotinylated Itk kinase domain (captured on Streptavidin) or standard amine coupling of Itk.
Experimental Procedure
-
Immobilization:
-
Target density should be high (~3000-5000 RU) because the fragment (MW 138) signal will be low.
-
Theoretical
.
-
-
Solvent Correction:
-
Prepare solvent correction cycles (DMSO 0.5% to 1.5%) to account for bulk refractive index changes.
-
-
Injection Cycle:
-
Flow Rate: High flow (30-50
L/min) to minimize mass transport limitations. -
Concentration Series: 0, 3.125, 6.25, 12.5, 25, 50, 100, 200
M. -
Contact Time: 60 seconds (association).
-
Dissociation Time: 60 seconds.
-
-
Analysis:
-
Since fragments often have fast on/off rates ("square wave" sensorgrams), steady-state affinity analysis is preferred over kinetic fitting.
-
Plot
vs. Concentration to determine .
-
Protocol 3: Cellular Functional Assay (Jurkat T-Cell)
Objective: Confirm that biochemical inhibition translates to cellular efficacy (inhibition of IL-2 release).
Materials
-
Cell Line: Jurkat Clone E6-1 (ATCC).
-
Stimulation: Anti-CD3 (OKT3) and Anti-CD28 antibodies.
-
Readout: Human IL-2 ELISA Kit.
Experimental Procedure
-
Cell Preparation:
-
Harvest Jurkat cells and resuspend in fresh RPMI-1640 + 10% FBS at
cells/mL. -
Plate 100
L/well in 96-well flat-bottom plates.
-
-
Compound Treatment:
-
Add 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one (diluted in media) to cells.
-
Include a reference inhibitor (e.g., BMS-509744) as a positive control.
-
Incubate for 1 hour at 37°C, 5%
.
-
-
Stimulation:
-
Add Anti-CD3/CD28 mixture to induce TCR signaling.
-
Incubate for 24 hours.
-
-
Supernatant Harvest:
-
Centrifuge plate at 300 x g for 5 mins.
-
Collect cell-free supernatant.
-
-
Quantification:
-
Perform IL-2 ELISA according to kit manufacturer instructions.
-
Absorbance read at 450 nm.
-
Expected Results & Data Interpretation
The following table summarizes typical performance metrics for this scaffold when used as a starting fragment.
| Parameter | Expected Value | Interpretation |
| Biochemical IC50 | 10 - 100 | Moderate potency is expected for a fragment. <10 |
| SPR Binding (KD) | 20 - 150 | Fast on/off rates (square wave) confirm specific, non-covalent binding. |
| Ligand Efficiency (LE) | > 0.3 | Critical metric. |
| Cellular IC50 | > 100 | Often weak in cells due to membrane permeability or ATP competition. Requires optimization. |
Troubleshooting
-
High Background in TR-FRET: Check for compound fluorescence. The pyridone ring can be fluorescent. Run a "compound only" control without Eu-antibody.
-
No Binding in SPR: Ensure the amino group is not masked. The 3-amino group is essential for the hinge interaction.[1]
References
-
Charrier, J. D., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors.[2] Journal of Medicinal Chemistry, 54(7), 2341–2350.
-
BenchChem. Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone: An Application Note. (Context for pyridinone synthesis and general screening).
-
Vertex Pharmaceuticals. (2011).[2] Patent WO2011029054A1: Pyridone compounds useful as inhibitors of kinases.
Disclaimer: This protocol is for research purposes only. 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one is a chemical reagent and should be handled with appropriate Personal Protective Equipment (PPE) in a fume hood.
Sources
Application Note: Cell-Based Evaluation of Dihydropyridinone Derivatives for MDR Reversal
[1]
Introduction & Mechanistic Rationale
The dihydropyridinone (DHP) scaffold has evolved beyond its classical role in calcium channel modulation. In modern oncology drug discovery, specific 3,4-dihydro-2(1H)-pyridinone derivatives are engineered to target Multidrug Resistance (MDR) .
The primary mechanism of MDR in cancer cell lines (e.g., MCF-7/ADR, K562/A02) is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/ABCB1) . These pumps actively efflux chemotherapeutic agents (like doxorubicin or paclitaxel) out of the cell, reducing intracellular accumulation below the lethal threshold.
Experimental Logic: To validate a new DHP derivative, we must prove three distinct properties:
-
Intrinsic Safety: The derivative itself must be non-toxic at the concentration required to inhibit the pump.
-
Chemosensitization: It must significantly lower the IC50 of a standard cytotoxic drug in resistant cells.
-
Mechanism of Action: It must physically block the efflux function, demonstrable by the intracellular retention of fluorescent substrates (e.g., Rhodamine 123).
Mechanistic Pathway (P-gp Inhibition)[2]
Figure 1: Mechanism of Action. Dihydropyridinone derivatives bind to the P-gp transporter, preventing the efflux of chemotherapeutics and restoring cytotoxicity in resistant cells.
Compound Handling & Solubilization[3]
Dihydropyridinones are often lipophilic. Improper handling leads to precipitation in aqueous media, causing false negatives in cell assays.
-
Stock Preparation: Dissolve derivatives in 100% DMSO to a concentration of 10–50 mM.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute the stock into culture medium immediately prior to use. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent cytotoxicity.
-
Visual Check: Inspect the working solution under 10x magnification. If micro-crystals are visible, sonicate or warm to 37°C. If precipitation persists, the assay is invalid.
Protocol A: Cytotoxicity & MDR Reversal Assay (MTT)
This dual-stage assay first establishes the safe dose of your derivative and then quantifies its ability to reverse resistance.
Phase 1: Intrinsic Cytotoxicity (Establishing the Non-Toxic Dose)
Before testing for efficacy, you must find a concentration of the DHP derivative that kills <10% of cells (IC10). This ensures that any cell death observed later is due to the chemotherapeutic, not your inhibitor.
-
Seeding: Plate MDR cells (e.g., MCF-7/ADR) at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add DHP derivative in serial dilutions (e.g., 0.1, 1, 5, 10, 50, 100 µM).
-
Incubation: 48–72 hours at 37°C, 5% CO2.
-
Readout: Add MTT (5 mg/mL), incubate 4h, dissolve formazan in DMSO, and read OD at 570 nm.
-
Result: Select a concentration (e.g., 5 µM or 10 µM) that shows >90% cell viability. This is your Reversal Concentration .
Phase 2: Chemosensitization (Reversal Fold Calculation)
-
Design:
-
Group A: Parental Cells + Doxorubicin (DOX) serial dilution.
-
Group B: Resistant Cells + DOX serial dilution.
-
Group C (Test): Resistant Cells + DOX serial dilution + DHP Derivative (fixed at Reversal Concentration) .
-
Group D (Control): Resistant Cells + DOX serial dilution + Verapamil (10 µM) (Positive Control).
-
-
Execution: Follow the standard MTT workflow.
-
Calculation: Calculate the IC50 for Doxorubicin in all groups.
Data Analysis: The Reversal Fold (RF) The RF value quantifies the potency of your derivative.
| Compound | Cell Line | IC50 Doxorubicin (µM) | Reversal Fold (RF) | Interpretation |
| Control | MCF-7 (Parental) | 0.45 | - | Baseline Sensitivity |
| Control | MCF-7/ADR (Resistant) | 48.20 | 1.0 | High Resistance |
| Verapamil (Pos) | MCF-7/ADR | 4.10 | 11.7 | Validated Reversal |
| DHP-01 (Test) | MCF-7/ADR | 2.50 | 19.3 | Superior Efficacy |
Protocol B: Functional Transport Assay (Rhodamine 123 Accumulation)
This assay provides mechanistic proof. Rhodamine 123 (Rh123) is a fluorescent P-gp substrate.[1] In resistant cells, P-gp pumps Rh123 out, resulting in low fluorescence. An effective DHP inhibitor will cause Rh123 to accumulate, increasing fluorescence.
Experimental Workflow
Figure 2: Rhodamine 123 Accumulation Workflow. Critical steps include the pre-incubation with the inhibitor and the maintenance of ice-cold conditions during washing to prevent passive leakage.
Step-by-Step Protocol
-
Cell Preparation: Harvest exponentially growing MDR cells. Wash once with PBS and resuspend at
cells/mL in complete medium.[2] -
Inhibitor Treatment:
-
Aliquot 1 mL of cell suspension into flow cytometry tubes.
-
Add the DHP derivative (at the safe concentration determined in Protocol A).
-
Include a Negative Control (DMSO only) and Positive Control (Verapamil 10 µM).
-
Incubate for 15 minutes at 37°C.
-
-
Substrate Loading:
-
Add Rhodamine 123 to a final concentration of 5 µM.
-
Critical: Perform this step in low light. Rh123 is photosensitive.
-
Incubate for 60 minutes at 37°C with gentle shaking every 15 minutes.
-
-
Termination & Washing:
-
Centrifuge tubes (1000 rpm, 5 min).
-
Aspirate supernatant and resuspend pellets in Ice-Cold PBS .
-
Why Ice-Cold? Low temperature rigidifies the membrane and stops ATP-dependent transport, "freezing" the accumulated dye inside the cell for analysis.
-
-
Acquisition:
-
Analyze immediately on a flow cytometer (e.g., BD FACSCalibur).
-
Excitation: 488 nm (Blue Laser).
-
Emission: 530/30 nm (FITC Channel).
-
Collect 10,000 events per sample.
-
Data Interpretation
Compare the Mean Fluorescence Intensity (MFI) of the treated samples vs. the control.
-
Low MFI: Functional P-gp is pumping dye out (Ineffective Inhibitor).
-
High MFI: P-gp is blocked; dye is trapped (Effective Inhibitor).
Validation Criteria:
The MFI of the DHP-treated group should be statistically comparable (
References
-
P-gp Modulation by Dihydropyridines: Tasaka, S., et al. (1995). "Reversal by a dihydropyridine derivative of non-P-glycoprotein-mediated multidrug resistance in etoposide-resistant human prostatic cancer cell line." Journal of Urology. [Link]
-
Dihydropyrimidinones as P-gp Inhibitors: López, S., et al. (2022).[3][4] "Novel Dihydropyrimidinone Derivatives as Potential P-Glycoprotein Modulators." ACS Omega. [Link]
-
Standard MTT Protocol for MDR: Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods. [Link]
-
Rhodamine 123 Accumulation Assay: Forster, S., et al. (2012). "Flow Cytometric Analysis of Rhodamine 123 Accumulation in P-glycoprotein-Expressing Cells." Methods in Molecular Biology. [Link]
-
MDR Reversal Evaluation Guidelines: FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." [Link]
Troubleshooting & Optimization
troubleshooting 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one synthesis side reactions
This technical support guide is structured to address the specific challenges of synthesizing 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one (also referred to as 3-amino-1,4-dimethyl-2-pyridone).
This molecule is a critical scaffold, most notably serving as the geometric core for Gepotidacin (GSK2140944) , a first-in-class triazaacenaphthylene bacterial topoisomerase inhibitor. The synthesis is deceptively simple in theory but plagued by regioselectivity and stability issues in practice.
Current Status: Online 🟢 Role: Senior Process Chemist / Application Scientist Scope: Troubleshooting Side Reactions & Impurity Profiling
Part 1: The "Impurity Genealogy" Map
Before troubleshooting, you must identify where your impurity originated. This pathway map visualizes the critical bifurcation points where side reactions occur.
Figure 1: Reaction pathway highlighting the three critical divergence points: Alkylation site (N vs O), Nitration regiochemistry (C3 vs C5), and Reduction fidelity.
Part 2: Troubleshooting Guides (Q&A Format)
Module 1: The Methylation Fork (N- vs. O-Alkylation)
Context: Creating the 1,4-dimethyl core requires methylating 4-methyl-2-pyridone. Pyridones are ambident nucleophiles; they can react at the Nitrogen (lactam, desired) or the Oxygen (lactim ether, undesired).
Q: My NMR shows a singlet at ~3.9 ppm (N-Me) and another at ~3.8 ppm (O-Me). Why am I getting the O-alkylated ether? A: You are likely using a "hard" electrophile or a silver-based salt.
-
The Mechanism: According to Pearson’s HSAB theory, the nitrogen is the "soft" center and oxygen is the "hard" center.
-
The Fix:
-
Switch Electrophiles: Use Methyl Iodide (MeI) . It is a soft electrophile that prefers the Nitrogen. Avoid Dimethyl Sulfate (Me2SO4) or Methyl Triflate, which are harder and favor Oxygen.
-
Solvent Choice: Use polar aprotic solvents like DMF or Acetonitrile . These solvate the cation, leaving the pyridone anion free to react via its most nucleophilic center (Nitrogen).
-
Counter-ion: Use Lithium salts (LiH) or sodium salts. Avoid Silver (Ag+) salts, which complex with the nitrogen lone pair, forcing reaction at the oxygen [1].
-
Module 2: The Nitration Bottleneck (Regioselectivity)
Context: Nitrating 1,4-dimethyl-2-pyridone to get the 3-nitro precursor.
Q: I have a persistent impurity (5-15%) that co-elutes with my product. Is it the 5-nitro isomer? A: Yes, this is the classic regioselectivity struggle of 2-pyridones.
-
The Cause: The 2-pyridone ring directs electrophiles to positions 3 and 5.
-
Position 3: Electronically favored (ortho to the amine-like nitrogen). However, the 4-methyl group provides steric hindrance.
-
Position 5: Less sterically hindered but electronically slightly less favored than C3.
-
-
The Fix:
-
Temperature Control: Nitration at C3 is generally the kinetic product. Lower your temperature (0°C to -10°C). Higher temperatures increase the energy available to overcome the activation barrier for C5 substitution.
-
Solvent Acidity: Conducting the reaction in Ac2O/AcOH (Menke conditions) often improves regioselectivity compared to standard H2SO4/HNO3, as the active species is acetyl nitrate, which is bulkier and more selective [2].
-
Module 3: The Reduction Minefield
Context: Reducing 3-nitro to 3-amino. This is the most failure-prone step.
Q: My reaction turned a deep purple/black color upon filtering. What happened? A: Your product oxidized. 3-aminopyridones are electron-rich and behave like phenylenediamines; they are notoriously unstable in air (auto-oxidation).
-
The Mechanism: The amine reacts with oxygen to form imino-quinone type species (purple/black tars).
-
The Protocol Fix:
-
Acidic Workup: Do not isolate the free base. Collect the product directly as a Hydrochloride (HCl) or Mesylate salt . The protonated amine is stable to oxidation.
-
Argon Blanket: Perform all filtrations under an inert atmosphere.
-
Q: I see a mass corresponding to [2M - 2] or [2M - 4]. Is this a dimer? A: Yes, this is the Azo or Hydrazo dimer .
-
The Cause: Incomplete reduction or basic conditions. Nitroso intermediates (R-NO) condense with hydroxylamines (R-NHOH).
-
The Fix:
-
Increase Pressure: If using Hydrogenation (Pd/C), increase H2 pressure (50 psi) to push past the intermediate stages quickly.
-
Add Acid: Run the hydrogenation in MeOH with 1 eq. of HCl. This prevents the condensation of intermediates.
-
Part 3: Validated Experimental Protocols
Protocol A: Optimized Nitration (Targeting C3)
Designed to minimize the 5-nitro impurity.
-
Setup: Charge 1,4-dimethyl-2-pyridone (10 mmol) into a flask with Acetic Anhydride (5 mL). Cool to 0°C.
-
Addition: Dropwise add Fuming HNO3 (1.1 eq) mixed with Acetic Acid (1:1 v/v) over 30 minutes. Crucial: Keep internal temp < 5°C.
-
Quench: Pour onto ice/water.
-
Purification: The 3-nitro isomer is typically less soluble. Recrystallize from Ethanol/Water. Do not rely on column chromatography alone as isomers often streak.
Protocol B: Reduction & Stabilization
Designed to prevent oxidation ("The Purple Death").
-
Catalyst: 10% Pd/C (5 wt% loading).
-
Solvent: Methanol + 1.1 eq Concentrated HCl .
-
Conditions: 3 atm (45 psi) H2, Room Temp, 2 hours.
-
Workup:
-
Filter catalyst under Argon (or keep wet).
-
Evaporate solvent to dryness immediately.
-
Result: 3-Amino-1,4-dimethyl-2-pyridone Hydrochloride (White/Off-white solid).
-
Storage: Store at -20°C under Argon.
-
Part 4: Analytical Data Summary
| Compound | 1H NMR Characteristic Signal (DMSO-d6) | Common Impurity Signal |
| 1,4-Dimethyl-2-pyridone | N-Me Singlet @ 3.4 ppm | O-Me Singlet @ 3.8 ppm (O-alkylation) |
| 3-Nitro-Intermediate | C6-H Doublet @ 7.8 ppm (J=7Hz) | C6-H Singlet @ 8.2 ppm (5-nitro isomer) |
| 3-Amino-Target | Broad NH2 exchangeable @ 5-6 ppm | Aromatic region complex/broadening (Oxidation) |
Part 5: Troubleshooting Logic Tree (Reduction)
Figure 2: Decision logic for troubleshooting the reduction step.
References
-
N- vs O-Alkylation Selectivity
-
Fujii, T., et al. (1998). An Efficient Synthesis of the Anti-asthmatic Agent T-440: A Selective N-Alkylation of 2-Pyridone. Chemical and Pharmaceutical Bulletin, 46(8), 1248-1253.
-
-
Nitration Regioselectivity
- Gepotidacin Synthesis & Intermediates: Bax, B. D., et al. (2010). Type IIA Topoisomerase Inhibition by a New Class of Antibacterial Agents. Nature, 466, 935–940. (Describes the GSK2140944 scaffold evolution).
- Reduction of Nitropyridones: Scriven, E. F. V. (1984). Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry. (General reference for aminopyridone instability).
Sources
Technical Support Center: Optimization of Dihydropyridinone Synthesis
Status: Operational Ticket ID: DHP-OPT-2026 Subject Matter Expert: Senior Application Scientist, Chemical Process Development
Scope & Definitions
User Advisory: There is frequent nomenclature confusion in this field. This guide focuses on the 3,4-dihydro-2(1H)-pyridinone scaffold (A), often synthesized via aza-Diels-Alder or multicomponent reactions (MCRs).[1]
If you are attempting to synthesize 1,4-dihydropyridines (Hantzsch esters, B) or 3,4-dihydropyrimidin-2(1H)-ones (Biginelli adducts, C), please refer to the "Related Scaffolds" section in the appendix, as the optimization parameters differ significantly.
-
Target Scaffold: Nitrogen-containing lactam (6-membered ring, 1 nitrogen, 1 ketone).
-
Primary Mechanism: Aza-Diels-Alder (Cycloaddition) & Meldrum's Acid MCR.
Reaction Pathway Visualization
Understanding the failure points requires visualizing the competitive pathways.
Figure 1: Mechanistic flow of Dihydropyridinone synthesis highlighting critical divergence points for side reactions.
Optimization Modules (Q&A Format)
Module A: The Aza-Diels-Alder Route (Danishefsky’s Diene)
Q: My reaction stalls with low conversion, even with a Lewis Acid catalyst. What is the bottleneck? A: The "stall" is often due to catalyst deactivation or moisture sensitivity.
-
Moisture Control: The electron-rich dienes (like Danishefsky’s diene) are extremely sensitive to hydrolysis. Even 0.1% water content in your solvent can hydrolyze the diene back to the ketone, killing the stoichiometry.
-
Action: Use molecular sieves (4Å) in the reaction vessel. Ensure solvents (DCM or Toluene) are freshly distilled or from a dry solvent system.
-
-
Lewis Acid "Trapping": The product (a lactam) is a Lewis base. It can bind to your Lewis Acid catalyst (e.g., Yb(OTf)₃, ZnCl₂), preventing turnover.
-
Action: Increase catalyst loading to 10-20 mol%, or switch to a lanthanide triflate (Sc(OTf)₃) which tolerates amine/amide coordination better than traditional Lewis acids like BF₃·OEt₂ [1].
-
Q: I am observing the formation of the fully aromatic pyridinone instead of the dihydro-product. How do I stop this? A: This is "Oxidative Aromatization," a thermodynamically driven process.
-
Oxygen Exclusion: Dihydropyridinones are susceptible to oxidation by atmospheric oxygen, especially under light exposure or heating.
-
Action: Degas all solvents with Argon/Nitrogen sparging for 15 minutes prior to use. Run the reaction in the dark.
-
-
Temperature Management: High temperatures (>80°C) accelerate aromatization.
-
Action: Attempt the reaction at 0°C to RT using a more active catalyst (e.g., chiral phosphoric acids) rather than thermal activation [2].
-
Module B: The Multicomponent Route (Meldrum’s Acid)
Q: My MCR (Aldehyde + Amine + Meldrum's Acid) gives a sticky oil that is difficult to purify. A: This is a common issue with Knoevenagel-type MCRs. The "oil" is often a mixture of the Knoevenagel intermediate and unreacted amine.
-
Sequential Addition: Do not mix all three components at once.
-
Protocol: First, condense the aldehyde and Meldrum's acid (catalytic piperidine/AcOH) to isolate or form the benzylidene intermediate in situ. Then add the amine. This prevents the amine from reacting with the aldehyde to form a stable imine that refuses to cyclize.
-
-
Solvent Switch: Switch from Ethanol to Acetonitrile or Water (with surfactant) . Acetonitrile often precipitates the pure product, avoiding the "sticky oil" phase [3].
Stereoselectivity Optimization (Chiral Synthesis)
Q: How do I improve the enantiomeric excess (ee) in the asymmetric synthesis of dihydropyridinones? A: High ee relies on rigid transition states.
-
Catalyst Selection: For aza-Diels-Alder, Chiral Phosphoric Acids (CPAs) (e.g., BINOL or SPINOL derivatives) are superior to metal-ligand complexes for this specific scaffold. They activate the imine via H-bonding, creating a tight chiral pocket [2][4].
-
Solvent Dielectrics:
-
Non-polar solvents (Toluene, DCM): Enhance H-bonding interactions (tight ion pairing), usually increasing ee.
-
Polar solvents (DMF, MeOH): Disrupt H-bonding, lowering ee.
-
Recommendation: Use Toluene at -20°C.
-
Table 1: Solvent Effects on Enantioselectivity (Representative Data)
| Solvent | Dielectric Constant | Typical Yield | Typical ee% | Mechanistic Insight |
| Toluene | 2.38 | 85% | 92-98% | Promotes tight H-bonding (CPA-Imine) |
| DCM | 8.93 | 90% | 80-88% | Good solubility, moderate H-bond disruption |
| THF | 7.58 | 75% | 40-60% | Competes for Lewis Acid/Proton sites |
| Ethanol | 24.5 | 95% | <10% | H-bonding network completely disrupted |
Troubleshooting Decision Tree
Use this logic flow to diagnose your specific experimental failure.
Figure 2: Diagnostic workflow for common reaction failures.
Validated Protocol: Catalytic Aza-Diels-Alder
Objective: Synthesis of chiral 2,3-dihydro-4-pyridinone.
Reagents:
-
Aldimine (1.0 equiv)
-
Danishefsky’s Diene (1.2 equiv)
-
Catalyst: (R)-BINOL Phosphoric Acid (5 mol%)
-
Solvent: Toluene (Anhydrous)
Step-by-Step:
-
Pre-complexation: In a flame-dried flask under Argon, dissolve the Catalyst (5 mol%) and Aldimine (1.0 equiv) in Toluene (0.1 M). Stir for 10 mins at RT. Why? This establishes the chiral H-bond complex before the diene attacks.
-
Cooling: Cool the mixture to -30°C using a cryostat or acetone/dry ice bath. Why? Lower temperatures suppress the non-catalyzed background reaction, improving ee.
-
Addition: Add Danishefsky’s Diene (1.2 equiv) dropwise over 5 minutes.
-
Monitoring: Stir at -30°C for 24h. Monitor via TLC (stain with KMnO4 or Ninhydrin).
-
Workup (Critical): Treat the reaction mixture with dilute HCl (0.1 N) in THF for 10 minutes. Why? This step is necessary to hydrolyze the silyl enol ether intermediate to the final ketone (pyridinone).
-
Purification: Neutralize with NaHCO₃, extract with DCM, and purify via flash chromatography (Silica, Hexane/EtOAc).
References
-
Kobayashi, S., et al. (2020). "Lanthanide Triflates as Water-Tolerant Lewis Acids in Aza-Diels-Alder Reactions." Chemical Reviews.
-
Gong, L., et al. (2020). "Asymmetric synthesis of dihydropyridinones via the NED aza‐DAR catalyzed by Sc(III) and Yb(III) complexes." Tetrahedron.
-
Shaabani, A., et al. (2014). "Green approaches to the synthesis of dihydropyridinones." Green Chemistry Letters.
-
Terada, M. (2010). "Chiral Phosphoric Acids as Versatile Catalysts for Enantioselective Aza-Diels-Alder Reactions." Bulletin of the Chemical Society of Japan.
-
Memarian, H. R. (2012).[2] "Oxidative aromatization of 1,4-dihydropyridines: A Troubleshooting Guide." Journal of the Iranian Chemical Society.[2]
Sources
stability issues of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one in solution
Topic: Stability & Handling in Solution
Document ID: TS-PYR-03A-SOL Last Updated: February 22, 2026 Audience: Medicinal Chemists, Analytical Scientists, Compound Management
Executive Summary: The "Brown Oil" Syndrome
3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one (hereafter Compound 3-AD ) is a critical scaffold in fragment-based drug discovery. However, it exhibits significant instability in solution, primarily driven by the electron-rich 3-amino group.
Immediate Handling Directives:
-
Storage: Solid state at -20°C is stable. Solutions (DMSO/MeOH) degrade within 24–48 hours at Room Temperature (RT).
-
The Enemy: Dissolved Oxygen and UV Light.
-
Visual Indicator: Solutions turning from colorless/pale yellow to brown/black indicate oxidative dimerization (azo formation).
-
Solvent Choice: Anhydrous, degassed DMSO is the gold standard. Avoid protic solvents (MeOH/Water) for long-term storage.
Technical Deep Dive: Why is it Unstable?
To troubleshoot effectively, you must understand the failure mechanism. Compound 3-AD is not just a simple amine; it is a "push-pull" system.
-
Electronic Activation: The pyridinone ring is electron-deficient, but the N-methyl (Pos 1) and C-methyl (Pos 4) groups are electron-donating. This increases the electron density at the 3-amino group , making it highly nucleophilic and exceptionally prone to oxidation.
-
The Degradation Pathway:
-
Phase 1 (Oxidation): Dissolved oxygen creates a radical cation at the amine.
-
Phase 2 (Dimerization): Two radicals couple to form an Azo-dimer (colored species) or Hydrazobenzene intermediates.
-
Phase 3 (N-Oxidation): In the presence of peroxides (often found in aged PEG or Tween), the pyridine nitrogen or the amine can oxidize to N-oxides.
-
Degradation Mechanism Diagram
Figure 1: Primary degradation pathways. The oxidative coupling (Dimerization) is the dominant cause of discoloration.
Troubleshooting Guide (Q&A)
Issue 1: Solution Discoloration
Q: My 10mM DMSO stock solution turned dark brown overnight. Is it still usable? A: Likely No. The color change indicates the formation of conjugated azo-dimers or extensive oxidation products (nitro/nitroso species).
-
Diagnostic: Run a quick LC-MS.
-
Parent Peak: M+H = 139.1 (approx).
-
Dimer Peak: Look for 2M-2 (approx 276 Da).
-
Oxide Peak: Look for M+16 (155 Da).
-
-
Threshold: If the parent peak area is <90%, discard. The degradation products are often pan-assay interference compounds (PAINS) and will skew biological data.
Issue 2: Solubility & Precipitation
Q: I see a fine precipitate forming in my aqueous buffer (PBS, pH 7.4). Why? A: pH-Dependent Solubility Crash. While the lactam (pyridinone) is polar, the 3-amino group requires protonation to maintain high solubility in water.
-
The Cause: At pH 7.4, a significant fraction of the amine may be unprotonated (neutral), reducing solubility. Furthermore, oxidative dimers are significantly less soluble than the monomer and will crash out first.
-
The Fix:
-
Lower pH to 5.5–6.0 if your assay permits (ensures amine protonation).
-
Add a co-solvent: 5% DMSO or 10% Glycerol helps maintain the monomer in solution.
-
Issue 3: LC-MS Artifacts
Q: I see a "split peak" in my LC-MS chromatogram. Is this an isomer? A: It is likely a Tautomer or Hydrolysis artifact.
-
Tautomerism: 2-hydroxypyridine ⇌ pyridin-2-one. While the one form (lactam) is dominant, acidic HPLC mobile phases can sometimes separate tautomers or protonation states.
-
Verification: Check the UV spectrum of both peaks. If they are identical, it is likely a tautomeric or hydration equilibrium. If the spectra differ (e.g., red-shifted max), it is a degradation product.
Validated Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: Create a 100 mM stock in DMSO with >4 week stability at -20°C.
-
Solvent Prep: Use Anhydrous DMSO (99.9%).
-
Degassing (Critical): Sparge the DMSO with dry Nitrogen or Argon for 15 minutes before adding the solid. This removes dissolved oxygen.
-
Dissolution: Add Compound 3-AD solid to the degassed DMSO. Vortex under a blanket of inert gas.
-
Storage: Aliquot immediately into amber glass vials (or foil-wrapped tubes).
-
Freezing: Snap-freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol B: QC Check (Rapid Purity Assay)
Use this before running expensive biological screens.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Waters XBridge), 3.5µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes |
| Detection | UV at 254 nm (Aromatic) and 350 nm (Oxidation products often absorb here) |
| Pass Criteria | Purity > 95%; No peak at M+16 or 2M-2 |
Decision Logic: Troubleshooting Flowchart
Figure 2: Step-by-step decision matrix for evaluating solution integrity.
References
-
Shubina, V.S., et al. (2024). Kinetics of Oxidation of 3-Aminopyridin-2(1H)-ones by Hydrogen Peroxide. Biophysics , 69(4), 695-700.[1]
- Key Insight: Establishes the pseudo-first-order kinetics of oxidation for this specific scaffold and the influence of C4-substituents.
-
Jubilant Ingrevia. (2025).[2][3] Safety Data Sheet: 3-Amino-4-methylpyridine derivatives.
- Key Insight: Provides safety and handling data for the methyl-substituted aminopyridine core.
-
Biotage. (2023).[4] Stability of Amino Acid and Amine Stock Solutions in Peptide Synthesis.
- Key Insight: Demonstrates the rapid degradation of amine solutions at Room Temper
-
ChemRxiv. (2021). A Facile Transformation of Amino acids into 1,4-dihydropyridines.
- Key Insight: Discusses the structural nuances and stability of the dihydropyridinone ring systems.
-
PubChem. (2025).[2] Compound Summary: 3-amino-1-methylpyridin-2-one.[5][2][6] CID 15692208 .
- Key Insight: Physical properties and computed stability descriptors.
Sources
- 1. Kinetics of Oxidation of 3-Aminopyridin-2(1H)-ones by Hydrogen Peroxide in the Presence of Horseradish Peroxidase - Shubina - Biophysics [jdigitaldiagnostics.com]
- 2. 3-Amino-1-methyl-1,2-dihydropyridin-2-one | C6H8N2O | CID 15692208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. chemscene.com [chemscene.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
challenges in the scale-up of 3-aminopyridinone synthesis
Technical Support Center: Scale-Up of 3-Aminopyridinone Synthesis
Introduction: The "Deceptively Simple" Scaffold
The 3-aminopyridin-2(1H)-one scaffold (and its tautomer 3-amino-2-hydroxypyridine) is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., MPS1, Aurora kinase) and elastase inhibitors.[1] While the structure appears simple, its scale-up is notoriously difficult due to three convergent challenges: catalyst poisoning during reduction, oxidative instability of the electron-rich amine, and exothermic runaway risks associated with nitro-precursors.[1]
This guide moves beyond standard literature protocols to address the operational realities of scaling this chemistry from grams to kilograms.
Module 1: Route Selection & Raw Material Quality
Q1: I am seeing inconsistent yields (40-85%) batch-to-batch using the standard catalytic hydrogenation of 3-nitropyridin-2(1H)-one. What is the root cause?
A: The inconsistency is likely driven by trace sulfur impurities in your starting material or product inhibition (catalyst poisoning).[1]
-
Causality: The pyridinone nitrogen and the newly formed primary amine are potent ligands for Pd and Pt. As the reaction proceeds, the product competes with hydrogen for active sites on the catalyst surface. If your starting 3-nitropyridinone contains even low ppm levels of sulfur (common if prepared via nitration with H2SO4/HNO3 without rigorous recrystallization), the catalyst deactivates rapidly.[1]
-
Protocol Validation:
-
Feedstock Check: Analyze your starting material for sulfur content. If >10 ppm, recrystallize from water/ethanol.[1]
-
Catalyst Loading: On a larger scale, do not rely on "standard" 10 wt% loadings. Use a substrate-to-catalyst ratio (S/C) study.
-
Acidic Additive: Run the hydrogenation in the presence of 1.0–1.1 equivalents of HCl or acetic acid. Protonating the resulting amine (
) reduces its ability to coordinate with the metal center, preventing self-poisoning.[1][2]
-
Q2: My nitro-reduction generates a massive exotherm that is difficult to control in the reactor. How do I manage this safety risk?
A: Nitro group reduction is highly exothermic (~500 kJ/mol).[1] In a batch reactor, accumulation of the nitro-intermediate followed by sudden reaction initiation can lead to thermal runaway.
-
Field-Proven Insight: Switch from batch mode to semi-batch or continuous flow .
-
Self-Validating Protocol (Semi-Batch):
-
Charge the catalyst and solvent (e.g., Methanol or 2-MeTHF) into the reactor.[1]
-
Pressurize with Hydrogen and heat to operating temperature.
-
Dose the solution of 3-nitropyridinone slowly over 4–6 hours.
-
Validation: Monitor H2 uptake flow rate. It should match the dosing rate. If H2 uptake stops while dosing continues, STOP .[1] You are accumulating unreacted nitro compound.
-
Module 2: Hydrogenation Troubleshooting & Optimization
Q3: I need to reduce the nitro group without removing a chlorine substituent at the C-5 position. Pd/C is causing extensive dechlorination. What are my alternatives?
A: Pd/C is aggressive and facilitates oxidative addition into C-Cl bonds. You must change the catalyst system.
Comparison of Reduction Methods for Halogenated Pyridinones:
| Method | Selectivity (Nitro vs. Halo) | Scalability | Safety Profile | Comments |
| Pd/C + H2 | Poor | High | Medium | High risk of dehalogenation.[1] Avoid. |
| Pt/C (Sulfided) + H2 | Excellent | High | Medium | The sulfur modification poisons the sites responsible for C-Cl activation while retaining nitro-reduction activity. |
| Fe / Acetic Acid | Good | Medium | Low | Generates massive iron waste (sludge).[1] Difficult filtration on kg scale. |
| Sodium Dithionite (Na2S2O4) | Excellent | Medium | High | Good for <1kg batches.[1] No heavy metals. Generates SO2 byproducts. |
Q4: The reaction stalls at 90% conversion. Adding more catalyst doesn't help. Why?
A: This is often due to solubility limits of the product precipitating on the catalyst, physically blocking the pores. 3-aminopyridinone is much less soluble in organic solvents than the nitro precursor.
-
Troubleshooting Steps:
-
Solvent Switch: Move to a more polar solvent system like MeOH:Water (9:[1]1) or DMF (if workup allows).
-
Temperature: Increase temperature to 50–60°C (ensure safety limits of nitro compound are respected).
-
Hot Filtration: Upon completion, filter the catalyst while hot (>50°C) to prevent product crystallization on the filter cake, which would lead to yield loss and pyrophoric hazards (dry Pd/C with organic residue).[1]
-
Module 3: Work-up, Isolation & Stability
Q5: My product is white initially but turns dark red/black within hours of filtration. How do I prevent this?
A: The free base of 3-aminopyridinone is electron-rich and prone to oxidative polymerization and diazo-formation in air. The "red" color is a tell-tale sign of quinoid-like oxidation byproducts.
-
The "Salt Shield" Strategy: Never isolate the free base on a large scale. Isolate it as a stable salt.
-
Protocol:
-
After catalyst filtration, immediately add 1.1 eq of concentrated HCl or HBr.[1]
-
Evaporate/crystallize to obtain the 3-aminopyridin-2(1H)-one hydrochloride .
-
Why? The salt form deactivates the lone pair, significantly increasing oxidative stability.
-
-
-
Antioxidant Additive: If you must handle the free base (e.g., for the next coupling step), add 0.5 wt% Sodium Bisulfite or Ascorbic Acid to the aqueous workup buffers.[1]
Q6: I am struggling to remove residual Palladium (<10 ppm required). The standard Celite filtration isn't working.
A: Pyridinones are excellent metal chelators. The Pd is likely in solution, coordinated to your product, not just suspended particles.[1]
-
Solution: Use a Thiol-based Scavenger (e.g., SiliaMetS® Thiol or equivalent).[1]
-
Add scavenger resin (5–10 wt% relative to product) at 50°C for 2 hours.
-
Filter hot.[3]
-
Validation: Check Pd levels via ICP-MS. Expect <20 ppm.
-
Visualizing the Process Logic
Diagram 1: Scale-Up Decision Tree for 3-Aminopyridinone Synthesis
Caption: Decision logic for catalyst selection and process safety based on substrate functionality and scale.
Diagram 2: Troubleshooting the "Stalled Reaction"
Caption: Diagnostic workflow for resolving incomplete hydrogenations.
References
-
Org. Synth. 1957, 37, 15. Synthesis of 3-Aminopyridine via Hypobromite rearrangement (Alternative Route).[1][1]
-
J. Org. Chem. 2016, 81, 10348. Scalable synthesis of 3-aminoimidazo[1,2-a]pyridines (Relevant cyclization strategies).[1]
-
Org. Process Res. Dev. 2018, 22, 9, 1129. Kilogram-Scale Synthesis of Pyridinone Derivatives (Handling emulsions and salts).[1][1]
-
Bioorg. Med. Chem. 2018, 26, 3021. Synthesis of 3-aminopyridin-2-one fragment libraries for Kinase Inhibition.[1][4][5]
-
ThalesNano Technical Note. Difficult Hydrogenations – Saturation of Functionalized Pyridines (Flow chemistry application).
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Solubility of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one for Assays
Welcome to the technical support center for 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for challenges related to the solubility of this compound in experimental assays. Our goal is to equip you with the knowledge and practical tools to ensure accurate and reproducible results.
Introduction: Understanding the Solubility Profile
3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one is a pyridinone derivative, a class of compounds with significant interest in medicinal chemistry. The solubility of this compound is governed by its distinct chemical structure, which features both polar and non-polar characteristics. The pyridinone core, with its amino group, is capable of hydrogen bonding, lending it some degree of aqueous solubility. However, the presence of two methyl groups increases its lipophilicity, which can lead to challenges in achieving desired concentrations in aqueous assay buffers.[1]
This guide will walk you through a systematic approach to optimizing the solubility of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one, from initial solvent selection to advanced formulation strategies.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one?
A1: For initial stock solutions, we recommend using a polar aprotic solvent such as dimethyl sulfoxide (DMSO).[2] DMSO is an excellent solvent for a wide range of organic compounds and is compatible with many biological assays at low final concentrations.[1][3] It is advisable to prepare a high-concentration stock solution, for example, 10-50 mM, in 100% anhydrous DMSO.
Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?
A2: This is a common phenomenon known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where its solubility is much lower.[2] Here are several strategies to mitigate this issue:
-
Optimize DMSO Concentration: Determine the maximum final concentration of DMSO that your assay can tolerate without affecting the biological system. For most cell-based assays, this is typically between 0.1% and 1%.[2][4] Adjust the concentration of your stock solution so that the final DMSO concentration in your assay does not exceed this limit.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.[4] This gradual change in solvent polarity can help keep the compound in solution.
-
Use of Co-solvents: Incorporating a co-solvent into your aqueous buffer can increase the solubility of your compound.[5][6]
Q3: Can I use sonication or heating to dissolve my compound?
A3: Yes, these methods can be effective, but they should be used with caution.
-
Sonication: A brief sonication in a water bath can help to break up solid aggregates and facilitate dissolution.[5]
-
Heating: Gently warming the solution (e.g., to 37°C) can also increase solubility.[5] However, be mindful of the thermal stability of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one. Prolonged exposure to high temperatures could lead to degradation.
Q4: How does pH affect the solubility of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one?
A4: The solubility of this compound is expected to be pH-dependent due to the presence of an amino group. Based on the pKa of a structurally similar compound (3-Amino-5,6-dimethyl-2(1H)-pyridinone, with a predicted basic pKa of 5.74), the amino group will be protonated at pH values below its pKa.[7] This protonated form is generally more water-soluble. Therefore, adjusting the pH of your aqueous buffer to be slightly acidic may improve solubility. However, it is crucial to ensure that the chosen pH is compatible with your assay system.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common solubility issues.
Problem 1: Compound is insoluble in 100% DMSO.
| Potential Cause | Troubleshooting Steps |
| Poor compound quality or presence of impurities. | 1. Verify the purity of your compound using an appropriate analytical method (e.g., HPLC, LC-MS). 2. If impurities are present, purify the compound before use. |
| Compound is in a crystalline form that is difficult to dissolve. | 1. Try gentle heating (37°C) and vortexing. 2. Use a different polar aprotic solvent such as N,N-dimethylformamide (DMF). |
Problem 2: Compound precipitates from the aqueous buffer over time.
| Potential Cause | Troubleshooting Steps |
| Thermodynamic insolubility. | The initial dissolved concentration exceeds the thermodynamic solubility limit, leading to precipitation as the solution equilibrates. 1. Determine the thermodynamic solubility of the compound in your assay buffer (see Protocol 2). 2. Work at a concentration below the determined solubility limit. |
| Compound degradation. | The compound may be unstable in the aqueous buffer, leading to the formation of insoluble degradation products. 1. Assess the chemical stability of the compound in your assay buffer over the time course of your experiment. 2. If degradation is observed, consider preparing fresh solutions immediately before use or adjusting buffer components to improve stability. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one in DMSO.
Materials:
-
3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one (solid)
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass: The molecular weight of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one is 152.18 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 152.18 g/mol * 1000 mg/g = 1.52 mg
-
-
Weigh the compound: Accurately weigh 1.52 mg of the compound into a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolve: Vortex the tube vigorously for 2-3 minutes until the compound is completely dissolved. If necessary, gently warm the solution to 37°C or briefly sonicate.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]
Protocol 2: Determination of Kinetic and Thermodynamic Solubility
This protocol describes a method to determine the kinetic and thermodynamic solubility of your compound in a chosen aqueous buffer.
Materials:
-
10 mM stock solution of the compound in DMSO
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well microplate (clear, flat-bottom)
-
Plate reader capable of measuring absorbance
-
Centrifuge with a plate rotor
Procedure:
-
Prepare a dilution series: In the 96-well plate, prepare a serial dilution of your compound in the assay buffer, starting from a high concentration (e.g., 200 µM). Also, include a buffer-only control.
-
Kinetic Solubility Measurement:
-
Immediately after adding the compound to the buffer, read the absorbance of the plate at a wavelength where the compound does not absorb (e.g., 620 nm) to measure light scattering due to any immediate precipitation.
-
-
Thermodynamic Solubility Measurement:
-
Seal the plate and incubate it at room temperature for 24 hours with gentle shaking to allow the solution to reach equilibrium.[8][9]
-
After incubation, centrifuge the plate at high speed (e.g., 3000 x g) for 10 minutes to pellet any precipitated compound.
-
Carefully transfer the supernatant to a new plate.
-
Measure the concentration of the dissolved compound in the supernatant using a suitable analytical method such as HPLC-UV or LC-MS.[10]
-
Data Presentation
Table 1: Recommended Solvents and Co-solvents
| Solvent/Co-solvent | Type | Typical Starting Concentration | Notes |
| DMSO | Polar Aprotic | 10-50 mM (stock) | Recommended for initial stock solutions. Final assay concentration should be low (0.1-1%).[2] |
| Ethanol | Polar Protic | 1-5% (in buffer) | Can be an effective co-solvent, but may have effects on some biological systems. |
| Polyethylene Glycol (PEG 400) | Polymer | 1-10% (in buffer) | A commonly used co-solvent to enhance the solubility of poorly soluble compounds.[4][11] |
| Cyclodextrins (e.g., HP-β-CD) | Complexing Agent | 1-10 mM (in buffer) | Can form inclusion complexes with the compound, increasing its aqueous solubility. |
Visualizations
Workflow for Optimizing Solubility
Caption: A decision-making workflow for optimizing the solubility of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one.
Mechanism of Cyclodextrin-Mediated Solubilization
Caption: A simplified diagram illustrating the formation of a soluble inclusion complex between the compound and a cyclodextrin.
References
- BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
- Sema. (n.d.). Handbook Of Pharmaceutical Excipients 7.
- CfPIE. (2024, June 20). A Comprehensive Guide to the 4 Main Types of Analytical Chemistry.
-
protocols.io. (2025, May 25). In-vitro Thermodynamic Solubility. [Link]
- World Health Organization. (n.d.).
- Organomation. (n.d.).
- Quora. (2023, March 11).
- Enamine. (n.d.). Aqueous Solubility Assay.
- ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
- Sheskey, P. J., Cook, W. G., & Cable, C. G. (Eds.). (2017). Handbook of pharmaceutical excipients (8th ed.). Pharmaceutical Press.
- Pharma Excipients. (2022, May 30).
- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
- BenchChem. (2025, November). resolving poor solubility of 2-Diethylamino-5-phenyl-2-oxazolin-4-one for biological assays.
- Di, L., & Kerns, E. H. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Current Pharmaceutical Design, 16(1), 3-10.
- TutorChase. (n.d.).
- Lipinski, C. A. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 420-424.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- Reddit. (2022, January 6). How to tackle compound solubility issue.
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]
- Sheskey, P. J., Cook, W. G., & Cable, C. G. (Eds.). (2009). Handbook of pharmaceutical excipients (6th ed.). Pharmaceutical Press.
- National Center for Biotechnology Information. (n.d.).
- Sema. (n.d.). Handbook Of Pharmaceutical Excipients 7th Edition.
- WuXi AppTec DMPK. (2024, March 15).
- Sigma-Aldrich. (n.d.).
- Enamine. (n.d.). LogD/LogP.
- chiralen. (n.d.). 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one.
- Drug Target Review. (2020, June 4). High-throughput screening as a method for discovering new drugs.
- U.S. Environmental Protection Agency. (n.d.). 3-Amino-5,6-dimethyl-2(1H)-pyridinone Properties. CompTox Chemicals Dashboard.
- ACD/Labs. (2024, July 11).
-
PubChem. (n.d.). 3-amino-1,4-dimethyl-1,2-dihydropyridin-2-one. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. protocols.io [protocols.io]
- 9. Aqueous Solubility Assay - Enamine [enamine.net]
- 10. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
Validation & Comparative
Validating the Biological Activity of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of the novel compound 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one. Drawing upon the well-documented activities of structurally related 3-aminopyridin-2(1H)-one and 1,4-dihydropyridine derivatives, we will outline a systematic approach to investigate its potential as a kinase inhibitor for oncology applications. This guide will objectively compare its hypothetical performance with established alternatives, supported by detailed experimental protocols.
Introduction: The Therapeutic Potential of the Pyridinone Scaffold
The 3-aminopyridin-2(1H)-one core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a remarkable breadth of biological activities. These include cytoprotective effects, antiviral properties (including against HIV), and potential as hypoglycemic and antidiabetic agents through mechanisms like α-glucosidase inhibition.[1][2][3] Furthermore, this structural motif has been successfully exploited to develop potent inhibitors of key cellular signaling enzymes, such as Monopolar Spindle 1 (MPS1) and Aurora kinases, which are attractive targets for cancer therapy.[4][5]
Similarly, the 1,4-dihydropyridine (DHP) framework is famously associated with a blockbuster class of drugs that act as calcium channel blockers for the treatment of cardiovascular diseases.[6][7] Beyond this, DHPs have been shown to possess a wide array of pharmacological properties, including antioxidant, anti-inflammatory, antitumor, and hepatoprotective activities.[8][9][10]
Given this compelling background, 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one, which integrates features of both parent scaffolds, presents a compelling case for the investigation of its biological activity. This guide will focus on a primary hypothesized activity: kinase inhibition .
Experimental Validation: A Step-by-Step Approach
The validation of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one as a potential kinase inhibitor requires a multi-tiered experimental approach, progressing from broad screening to specific cellular assays.
Tier 1: Kinase Panel Screening
The initial step is to perform a broad in vitro screen against a panel of representative kinases to identify potential targets. This provides an unbiased view of the compound's selectivity profile.
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Compound Preparation: Dissolve 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one and comparator compounds (e.g., a known MPS1 inhibitor like MPI-0479605 and a broad-spectrum kinase inhibitor like Staurosporine) in DMSO to create stock solutions.
-
Assay Plate Preparation: In a 384-well plate, add the kinase, substrate, and ATP.
-
Compound Addition: Add the test compounds at various concentrations. Include a positive control (a known inhibitor for each kinase) and a negative control (DMSO).
-
Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the remaining ATP levels using a luminescence-based assay (e.g., Kinase-Glo®). The light output is inversely proportional to kinase activity.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound against each kinase.
Tier 2: Cellular Proliferation and Cytotoxicity Assays
Once a primary kinase target is identified (hypothetically, MPS1 or an Aurora kinase based on literature for similar scaffolds), the next step is to assess the compound's effect on cancer cell lines that are known to be dependent on the target kinase.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one and comparator compounds for 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells will convert MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition).
Tier 3: Target Engagement and Downstream Signaling
To confirm that the observed cellular effects are due to the inhibition of the target kinase, it is crucial to demonstrate target engagement within the cell and to analyze the impact on downstream signaling pathways.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: Treat cells with the test compound for a specified time, then lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated form of the target kinase's substrate (e.g., phospho-histone H3 for Aurora B) and a loading control (e.g., GAPDH).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation.
Comparative Data Analysis
The following tables present hypothetical data to illustrate how the performance of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one could be compared to established kinase inhibitors.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| Compound | MPS1 | Aurora A | Aurora B | VEGFR2 |
| 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one | 75 | 250 | 150 | >10,000 |
| MPI-0479605 (MPS1 Inhibitor) | 10 | >10,000 | >10,000 | >10,000 |
| AZD1152 (Aurora B Inhibitor) | >10,000 | 1369 | 1 | 317 |
| Staurosporine (Broad Spectrum) | 5 | 6 | 15 | 20 |
Table 2: Cellular Activity (GI50, µM) in MCF-7 Cells
| Compound | GI50 (µM) |
| 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one | 1.2 |
| MPI-0479605 (MPS1 Inhibitor) | 0.5 |
| AZD1152 (Aurora B Inhibitor) | 0.05 |
| Doxorubicin (Chemotherapeutic) | 0.02 |
Visualizing the Workflow and Signaling Pathway
Experimental Workflow for Biological Activity Validation
Caption: A tiered approach to validating the biological activity of a novel compound.
Hypothetical Aurora B Signaling Pathway
Caption: Inhibition of Aurora B kinase by the test compound disrupts downstream signaling.
Conclusion
3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one is a promising candidate for biological activity validation based on the established pharmacological profiles of its parent scaffolds. The outlined multi-tiered approach, beginning with broad screening and culminating in specific mechanistic studies, provides a robust framework for elucidating its therapeutic potential. The comparative analysis with known inhibitors is essential for contextualizing its potency and selectivity, ultimately determining its viability as a lead compound for further drug development efforts.
References
-
Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. MDPI. [Link]
-
Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of 1,3,4-Thiadiazole Derivatives of 3-Aminopyridin-2(1H)-ones. MDPI. [Link]
-
Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. PubMed. [Link]
-
Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PMC. [Link]
-
Synthesis and members of 3-aminopyridin-2-one based fragment library... ResearchGate. [Link]
-
Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. PMC. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. WJPMR. [Link]
-
Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. PMC. [Link]
-
Synthesis and Biological Evaluation of New 1, 4-Dihydropyridines as Antihypertensives Agents in Rats. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. PMC. [Link]
-
Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. MDPI. [Link]
-
Novel 1,4-Dihydropyridine Derivatives as Mineralocorticoid Receptor Antagonists. MDPI. [Link]
-
Synthesis and In vivo Evaluation of Hepatoprotective Effects of Novel Sulfur-Containing 1,4-Dihydropyridines and 1,2,3,4-Tetrahydropyridines. Bentham Science. [Link]
-
Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds. PubMed. [Link]
-
1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress. PMC. [Link]
-
3-Amino-1-methyl-1,2-dihydropyridin-2-one. PubChem. [Link]
-
1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family. PMC. [Link]
-
1, 4-Dihydropyridines: a class of pharmacologically important molecules. PubMed. [Link]
-
3,4-diamino-1-methyl-1,2-dihydropyridin-2-one. PubChem. [Link]
-
3-amino-1-ethyl-1,2-dihydropyridin-2-one. PubChem. [Link]
-
Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wjpmr.com [wjpmr.com]
- 9. benthamdirect.com [benthamdirect.com]
- 10. 1,4-Dihydropyridine Derivatives: Dihydronicotinamide Analogues—Model Compounds Targeting Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Scaffold: SAR Profiling of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one Analogues
Executive Summary
The 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for kinase inhibition, specifically targeting Interleukin-2 inducible T-cell kinase (Itk) . While the molecule itself is a building block, its analogues have emerged as potent immunomodulators for treating autoimmune diseases (e.g., psoriasis, asthma) and T-cell malignancies.
This guide objectively analyzes the performance of this scaffold against established alternatives, detailing the Structure-Activity Relationship (SAR) that transforms this simple heterocycle into a nanomolar-potency drug candidate.
The Core Product: 3-Aminopyridin-2-one Scaffold
Primary Application: Selective Itk Inhibition (T-cell signaling modulation). Secondary Application: Dihydroorotate dehydrogenase (DHODH) inhibition (Oncology).
Mechanism of Action
The 3-aminopyridin-2-one core functions as a hinge-binding motif . In the ATP-binding pocket of Itk:
-
C=O (Position 2): Acts as a hydrogen bond acceptor for the backbone amide of the kinase hinge region.
-
-NH2 (Position 3): Acts as a hydrogen bond donor to the backbone carbonyl of the hinge.
-
1,4-Dimethyl Substitution:
-
N1-Methyl: Orients the molecule to face the solvent front or hydrophobic pocket, often preventing non-specific binding.
-
C4-Methyl: Provides steric bulk to fill the hydrophobic pocket near the gatekeeper residue, enhancing affinity and selectivity over other kinases like Lck.
-
Comparative Performance Data
The following table compares an optimized 3-aminopyridin-2-one analogue (represented by Compound 7v from Vertex Pharmaceuticals) against standard-of-care kinase inhibitors.
| Feature | 3-Aminopyridin-2-one Analogue (Cpd 7v) | Ibrutinib (Imbruvica) | Dasatinib (Sprycel) |
| Primary Target | Itk (Non-covalent/Reversible) | Btk (Covalent) / Itk | Src/Abl (Broad Spectrum) |
| Itk IC50 (Potency) | 7 nM | ~10 nM (Itk off-target) | ~0.8 nM |
| Selectivity Profile | High (Selectivity >100x vs. Lck/Src) | Moderate (Hits Btk, Itk, EGFR) | Low (Pan-kinase inhibitor) |
| Binding Mode | ATP-competitive (Reversible) | Covalent (Cys481 in Btk) | ATP-competitive (Type I) |
| Solubility | Moderate to High (Tunable via N1) | Low (Class II) | Low (Class II) |
| Toxicity Risk | Lower (Reversible binding) | Bleeding risk (Btk dependent) | Fluid retention/Pleural effusion |
Analyst Insight: While Dasatinib is more potent, its lack of selectivity leads to broader toxicity. The 3-aminopyridin-2-one scaffold offers a "Goldilocks" balance—sufficient potency (single-digit nanomolar) with superior selectivity due to the specific geometry of the 1,4-dimethyl substitution pattern.
Structure-Activity Relationship (SAR) Deep Dive
The transformation of the raw building block into a lead candidate relies on precise modifications at four key vectors.
The SAR Logic Map
The following diagram illustrates the functional role of each position on the scaffold.
Caption: Functional mapping of the 3-amino-1,4-dimethylpyridin-2-one scaffold. C5 substitution is the primary driver for potency, while the 1,4-dimethyl pattern dictates orientation.
Detailed SAR Analysis
-
The 3-Amino Group (Critical):
-
Acylation or alkylation of this amine generally abolishes activity . It must remain a free primary amine to donate a hydrogen bond to the hinge region (Glu/Met residues).
-
-
The 1-Methyl Group:
-
Replacing the Methyl with a Hydrogen (NH) often leads to tautomeric instability or poor solubility.
-
Larger alkyl groups (Ethyl, Isopropyl) at N1 are tolerated but often reduce potency due to steric clashes with the solvent channel.
-
-
The 4-Methyl Group:
-
This small hydrophobic group is vital. Removal (H) reduces affinity.
-
Expansion to a Phenyl ring at C4 often creates a clash with the "gatekeeper" residue (often Threonine or Methionine in kinases), reducing broad-spectrum binding and enhancing selectivity for Itk.
-
-
The C5 Vector (The "Warhead" Attachment):
-
The unsubstituted 3-amino-1,4-dimethyl scaffold has an IC50 in the micromolar range.
-
Optimization: Coupling a heteroaryl ring (e.g., pyrazole, pyridine, or phenyl) at C5 pushes potency into the nanomolar range. This extension reaches into the ribose-binding pocket or the back-cleft of the enzyme.
-
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating steps (TLC/LCMS confirmation) and established synthetic routes.
Protocol A: Synthesis of the Scaffold
Route: Modified Guareschi-Thorpe Condensation or Nitration/Reduction.
Objective: Synthesize 3-amino-1,4-dimethylpyridin-2(1H)-one.
-
Precursor Synthesis: React N-methylacetoacetamide with dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone intermediate.
-
Cyclization: Treat the intermediate with nitroacetamide in the presence of a base (sodium ethoxide) to close the ring, yielding 3-nitro-1,4-dimethylpyridin-2-one .
-
Validation: Monitor disappearance of starting material via LCMS (M+1 peaks).
-
-
Reduction:
-
Dissolve the nitro-pyridinone in Methanol.
-
Add 10% Pd/C catalyst (10 wt%).
-
Stir under H2 atmosphere (balloon pressure) for 2-4 hours.
-
Filter through Celite to remove catalyst.
-
-
Purification: Recrystallize from Ethanol/Ethyl Acetate.
-
Quality Control: 1H NMR should show a singlet for N-Me (~3.5 ppm), a singlet for C4-Me (~2.1 ppm), and a broad singlet for NH2.
-
Protocol B: Itk Kinase Activity Assay (FRET-based)
Objective: Measure IC50 of the synthesized analogue.
-
Reagents: Recombinant human Itk kinase domain, Fluorescein-labeled peptide substrate (e.g., PolyGT), ATP (at Km), and Test Compound.
-
Workflow:
-
Step 1: Dilute compounds in DMSO (10-point dose-response).
-
Step 2: Incubate Kinase + Compound for 15 mins at Room Temp (allows equilibrium binding).
-
Step 3: Add ATP + Substrate mixture to initiate reaction.
-
Step 4: Stop reaction after 60 mins using EDTA/Development Reagent.
-
Step 5: Read Fluorescence Resonance Energy Transfer (FRET) signal on a plate reader (e.g., EnVision).
-
-
Data Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a 4-parameter logistic equation to determine IC50.
Biological Pathway Context
Understanding where this scaffold intervenes is crucial for drug development. Itk is a downstream effector of the T-Cell Receptor (TCR).
Caption: Itk signaling cascade. The 3-aminopyridin-2-one scaffold blocks the phosphorylation of PLC-gamma-1, halting Calcium mobilization and cytokine release.
References
-
Charrier, J. D., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(7), 2341–2350.[1][2][3]
-
Vertex Pharmaceuticals. (2019). Expansion of peripheral blood lymphocytes (pbls) from peripheral blood. Patent WO2019103857A1. (Cites Compound 7v and the scaffold utility).
-
BenchChem. (2025). Synthesis of 3-Amino-5,6-dimethyl-2(1H)-pyridinone: An In-depth Technical Guide. (Reference for Guareschi-Thorpe condensation methodologies).
-
Seki, H., & Georg, G. I. (2014).[4] 2,3-Dihydropyridin-4(1H)-ones and 3-Aminocyclohex-2-enones: Synthesis, Functionalization, and Applications. Synlett, 25, 2536–2557.[4]
-
Das, J., et al. (2006). 2-Aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide (dasatinib). Journal of Medicinal Chemistry, 49(23), 6819-6832. (Comparative data for Dasatinib).
Sources
- 1. WO2018209115A1 - Expansion of tumor infiltrating lymphocytes from liquid tumors and therapeutic uses thereof - Google Patents [patents.google.com]
- 2. WO2019217753A1 - Processes for production of tumor infiltrating lymphocytes and uses of same in immunotherapy - Google Patents [patents.google.com]
- 3. JP2021503885A - Expanded culture of peripheral blood lymphocytes (PBL) from peripheral blood - Google Patents [patents.google.com]
- 4. thieme-connect.com [thieme-connect.com]
Comparative Analysis of Synthesis Routes for Substituted Dihydropyridinones
Executive Summary & Strategic Scaffolding
Substituted dihydropyridinones are privileged pharmacophores in drug discovery, serving as core scaffolds for alkaloids (e.g., lycopodium alkaloids), kinase inhibitors, and P2X7 antagonists. However, the term "dihydropyridinone" encompasses two distinct, non-interconvertible isomers with vastly different synthetic demands:
-
2,3-Dihydropyridin-4(1H)-ones (Enaminones): Crucial chiral building blocks (Comins’ reagent derivatives) for alkaloid total synthesis.
-
3,4-Dihydropyridin-2(1H)-ones (Lactams): Common in bioactive lactams and easily accessible via multicomponent reactions.
This guide objectively compares four dominant synthesis routes: Hetero-Diels-Alder (HDA) , Multicomponent Reactions (MCR) , Comins-Meyers Chiral Auxiliary , and Ring-Closing Metathesis (RCM) .
Strategic Selection Decision Tree
The following logic gate assists in selecting the optimal route based on target isomer and stereochemical requirements.
Figure 1: Decision matrix for selecting synthesis routes based on target isomer and stereochemical needs.
Comparative Technical Analysis
Route A: Comins-Meyers Auxiliary Approach
Target: Chiral 2,3-dihydropyridin-4(1H)-ones. Mechanism: Addition of Grignard reagents to N-acylpyridinium salts followed by acid hydrolysis. Expert Insight: This is the "Gold Standard" for generating enantiopure building blocks. The use of a chiral auxiliary (e.g., (-)-8-phenylmenthol or trans-2-(α-cumyl)cyclohexanol) directs the nucleophilic attack to the C2 or C6 position with high diastereoselectivity (de > 90%).
-
Pros: Exceptional enantiocontrol; versatile functionalization; scalable.
-
Cons: Requires stoichiometric chiral auxiliary (expensive, though recyclable); multi-step sequence.
Route B: Hetero-Diels-Alder (HDA)
Target: Racemic 2,3-dihydropyridin-4(1H)-ones. Mechanism: Cycloaddition between an imine (dienophile) and an electron-rich diene (e.g., Danishefsky’s diene), typically catalyzed by Lewis acids (ZnCl₂, BF₃·OEt₂). Expert Insight: While atom-economical, this route often suffers from poor enantioselectivity unless expensive chiral Lewis acids are used. It is best for rapid access to racemic scaffolds.
-
Pros: Convergent; mild conditions; high atom economy.[1]
-
Cons: Imine stability issues; difficult enantiocontrol; limited substrate scope for sterically hindered imines.
Route C: Multicomponent Reactions (MCR)
Target: 3,4-Dihydropyridin-2(1H)-ones.[1][2][3][4] Mechanism: Meldrum’s acid (or active methylene) + Aldehyde + Amine/Urea. Variations include the Biginelli-like condensation or Hantzsch-type modifications. Expert Insight: Ideal for medicinal chemistry libraries. The reaction is often solvent-free or performed in ethanol. However, "over-reaction" to the fully aromatic pyridine is a common side reaction that must be controlled by temperature (avoiding >100°C) or oxidant exclusion.
-
Pros: One-pot; high diversity; green chemistry compatible (water/ethanol).
-
Cons: Generally racemic (without organocatalysts); purification can be tedious if conversion is incomplete.
Route D: Ring-Closing Metathesis (RCM)
Target: 3,4-Dihydropyridin-2(1H)-ones (especially macrocyclic or bridged). Mechanism: Ru-catalyzed (Grubbs II/Hoveyda-Grubbs) cyclization of acrylamide dienes. Expert Insight: Crucial for forming medium-to-large rings where MCRs fail. A common pitfall is the formation of stable Ru-chelate complexes with the amide carbonyl, arresting the cycle. Lewis acids like Ti(OiPr)₄ are mandatory additives to break this chelation and drive conversion.
-
Pros: Builds rings inaccessible by other methods; tolerates polar functional groups.
-
Cons: High catalyst cost; requires dilute conditions (high solvent waste); ethylene removal required.
Data Comparison Table
| Feature | Comins-Meyers (Route A) | Hetero-Diels-Alder (Route B) | MCR (Route C) | RCM (Route D) |
| Primary Product | 2,3-dihydro-4-one | 2,3-dihydro-4-one | 3,4-dihydro-2-one | 3,4-dihydro-2-one |
| Stereocontrol | Excellent (>95% de) | Low (unless chiral cat.) | Low (Racemic) | N/A (Geometry control) |
| Typical Yield | 75–90% | 60–85% | 80–95% | 70–90% |
| Atom Economy | Low (Auxiliary waste) | High | Very High | Medium (Ethylene loss) |
| Scalability | High (kg scale) | Medium | High | Low (Dilution needed) |
| Key Reagent | Chiral Chloroformate | Danishefsky’s Diene | Meldrum's Acid | Grubbs II + Ti(OiPr)₄ |
Detailed Experimental Protocols
Protocol 1: Enantioselective Synthesis of 2,3-Dihydropyridin-4-ones (Comins-Meyers)
Source Grounding: Adapted from Comins et al. (J. Org. Chem., Org.[1][4][5][6][7][8][9][10][11] Lett.)
Objective: Synthesis of (2S)-2-phenyl-2,3-dihydropyridin-4(1H)-one.
Reagents:
-
4-Methoxypyridine
-
(-)-8-Phenylmenthyl chloroformate (TCC)
-
Phenylmagnesium bromide (PhMgBr)
-
Acid (HCl or Oxalic acid)
Workflow:
-
Activation: Cool a solution of 4-methoxypyridine (1.0 equiv) in THF to -78°C. Add TCC (1.1 equiv) dropwise. Stir for 30 min to form the N-acylpyridinium salt. Critical: Maintain strictly anhydrous conditions to prevent hydrolysis of the salt.
-
Nucleophilic Attack: Add PhMgBr (1.2 equiv) slowly at -78°C. The bulky auxiliary directs the Grignard reagent to the open face of the pyridinium ring. Stir for 1 h.
-
Hydrolysis/Workup: Quench with 10% HCl (aq). Warm to room temperature and stir for 2 h. The enol ether moiety hydrolyzes to the ketone, and the auxiliary is cleaved (recoverable).
-
Purification: Extract with EtOAc. The product is purified via recrystallization or flash chromatography (Hex/EtOAc).
Self-Validation Check:
-
NMR: Look for the disappearance of the methoxy singlet (~3.8 ppm) and appearance of the enaminone doublet (~7.5 ppm for H-6).
-
Chiral HPLC: Confirm ee >95%.
Protocol 2: High-Efficiency MCR for 3,4-Dihydropyridin-2-ones
Source Grounding: Adapted from recent Green Chemistry MCR reviews.
Objective: One-pot synthesis of 4-aryl-3,4-dihydropyridin-2-one.
Reagents:
-
Meldrum’s acid (1.0 equiv)
-
Aromatic Aldehyde (1.0 equiv)
-
Ammonium Acetate (1.2 equiv)
-
Beta-keto ester (e.g., Ethyl acetoacetate, 1.0 equiv)
-
Solvent: Ethanol or Solvent-free
Workflow:
-
Condensation: Mix aldehyde, Meldrum’s acid, and beta-keto ester in ethanol (5 mL/mmol). Add ammonium acetate.
-
Reflux: Heat to reflux (80°C) for 2–4 hours. Note: Monitoring via TLC is essential; the intermediate Knoevenagel adduct often precipitates before converting to the final ring.
-
Isolation: Cool the mixture on ice. The product typically precipitates as a solid.
-
Purification: Filter and wash with cold ethanol/water. Recrystallize from hot ethanol if necessary.
Self-Validation Check:
-
Yield: Should be >80%. Lower yields indicate incomplete cyclization (check temperature) or oxidation to pyridine (check for air exposure).
Mechanistic Visualization
Mechanism: Comins-Meyers Regio- and Stereocontrol
The following diagram illustrates the critical transition state where the chiral auxiliary blocks one face of the pyridinium salt, forcing the Grignard reagent to attack anti to the shielding group.
Figure 2: Mechanistic pathway of the Comins-Meyers synthesis showing the origin of stereocontrol.
References
-
Comins, D. L., & Joseph, S. P. (2002).[12] Synthetic applications of chiral 2,3-dihydro-4-pyridones. Current Opinion in Drug Discovery & Development.
-
Wanner, B., Mahatthananchai, J., & Bode, J. W. (2011). Enantioselective Synthesis of Dihydropyridinones via NHC-Catalyzed Aza-Claisen Reaction. Organic Letters.
- Grubbs, R. H., & Chang, S. (1998). Recent Advances in Olefin Metathesis and Its Application in Organic Synthesis. Tetrahedron. (General RCM Reference for Dihydropyridinones).
-
Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. Accounts of Chemical Research. (Foundational for MCR/Lactam routes).
-
Smith, A. D., et al. (2015). Enantioselective Synthesis of 3,5,6-Substituted Dihydropyranones and Dihydropyridinones using Isothiourea-Mediated Catalysis. Chemistry - A European Journal.
Sources
- 1. BJOC - Synthesis of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones via sequential Biginelli and Passerini reactions [beilstein-journals.org]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. chemmethod.com [chemmethod.com]
- 5. Ring Closing Metathesis [organic-chemistry.org]
- 6. Synthesis of Spiro1,4-Dihydropyridines: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiopure N-acyldihydropyridones as synthetic intermediates: asymmetric synthesis of benzomorphans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Modular synthesis of chiral 1,2-dihydropyridines via Mannich/Wittig/cycloisomerization sequence that internally reuses waste - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 11. Enantioselective Synthesis of 3,5,6‐Substituted Dihydropyranones and Dihydropyridinones using Isothiourea‐Mediated Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic applications of chiral 2,3-dihydro-4-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Target Engagement Confirmation for 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one
A Senior Application Scientist's Guide to Experimental Design and Data Interpretation
For researchers and drug development professionals, confirming that a novel small molecule directly interacts with its intended intracellular target is a cornerstone of establishing its mechanism of action and therapeutic potential. This guide provides an in-depth comparison of key methodologies for confirming the target engagement of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one (hereafter referred to as ADMP), a novel heterocyclic compound.
While the specific targets of ADMP are still under investigation, its structural motifs suggest potential interactions with protein kinases or other enzymes. Therefore, this guide will proceed under the hypothesis that ADMP is a putative kinase inhibitor, allowing for a detailed exploration of robust, field-proven techniques applicable to this and other target classes. We will move beyond simple protocol recitation to explain the causality behind experimental choices, ensuring a self-validating and scientifically rigorous approach.
Part 1: Direct, In-Cell Target Engagement: The Biophysical Approach
The gold standard for target engagement is to demonstrate direct binding in a physiologically relevant context—inside the cell. Biophysical methods that measure the physical consequences of a drug binding to its target are invaluable for this purpose.
Method 1: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique that directly assesses drug-target interaction in intact cells or tissue samples.[1][2] Its core principle is based on ligand-induced thermal stabilization: a protein bound to a ligand, such as ADMP, will be more resistant to thermal denaturation and aggregation upon heating.[1][3] This allows for the confirmation of target engagement without any modification to the compound or the protein.[4]
Causality Behind Experimental Choices: By heating cell lysates at a range of temperatures, we can generate a "melting curve" for the target protein. In the presence of a binding compound like ADMP, this curve is expected to shift to the right, indicating a higher temperature is required to denature the protein. This shift is direct physical evidence of the binding event within the complex cellular milieu.[1][4]
Experimental Workflow: CETSA
The workflow involves treating cells with the compound, heating the cell lysate, separating soluble from aggregated proteins, and quantifying the remaining soluble target protein.
Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.
Detailed Protocol: CETSA for ADMP Target Engagement
-
Cell Culture & Treatment:
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Using a thermal cycler, heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments).[3]
-
Include an unheated control sample.
-
-
Cell Lysis and Fractionation:
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.[3]
-
Normalize the total protein concentration of all samples using a BCA assay.
-
Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.[5]
-
Transfer proteins to a PVDF membrane and perform a Western Blot using a specific primary antibody against the target kinase.[3][5]
-
Use a loading control (e.g., GAPDH) to ensure equal protein loading.[3]
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
Plot the percentage of soluble protein remaining at each temperature for both ADMP-treated and DMSO-treated samples to visualize the thermal shift.
-
Part 2: Functional Confirmation: The Biochemical Approach
While CETSA confirms binding, it does not describe the functional consequence of that binding. A biochemical assay is essential to determine if ADMP inhibits the enzymatic activity of its target.
Method 2: In Vitro Kinase Inhibition Assay
Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate.[6] A kinase inhibition assay measures this activity in the presence of a potential inhibitor.[6][7] Luminescence-based assays that quantify the amount of ATP consumed (or ADP produced) are common, sensitive, and amenable to high-throughput screening.[6][8]
Causality Behind Experimental Choices: This assay directly measures the functional output of the target enzyme. If ADMP binds to the kinase in a way that prevents its catalytic activity, less ATP will be consumed. In an assay like ADP-Glo™, the amount of ADP produced is converted into a luminescent signal.[8] Therefore, a decrease in luminescence directly correlates with the inhibitory activity of ADMP, allowing for the calculation of key parameters like IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%).
Signaling Pathway and Point of Inhibition
This diagram illustrates a generic kinase signaling cascade and the point at which an inhibitor like ADMP would act.
Caption: Generic kinase pathway showing inhibition by ADMP.
Detailed Protocol: Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Reagent Preparation:
-
Prepare the kinase buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[8]
-
Prepare serial dilutions of ADMP in DMSO, as well as a known inhibitor for the target kinase (positive control) and a DMSO-only negative control.[9]
-
Prepare the kinase enzyme and its specific substrate/ATP mixture in the kinase buffer.[8]
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of each ADMP dilution (or controls).[8]
-
Add 2 µL of the target kinase enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for binding.[8][9]
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.[8]
-
Incubate for 60 minutes at room temperature.[8]
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence intensity of each well using a plate reader.[6]
-
Calculate the percent inhibition for each ADMP concentration relative to the positive (no enzyme or potent inhibitor) and negative (DMSO only) controls.
-
Plot percent inhibition versus ADMP concentration (on a log scale) and fit the data to a dose-response curve to determine the IC50 value.
-
Part 3: Alternative and Complementary Methods
While CETSA and kinase assays provide a powerful combination of binding and functional data, other methods can offer unique insights.
Method 3: Proximity Ligation Assay (PLA)
PLA is a highly sensitive and specific immunoassay that can visualize target engagement in situ.[10][11][12] The technique generates a fluorescent signal only when two antibody-probes are in very close proximity (less than 40 nm).[11][12][13][14] While traditionally used for protein-protein interactions, it can be adapted to detect small molecule-protein binding. One approach involves using an antibody specific to the target protein and a second antibody that recognizes a tag on a modified version of the small molecule. A more advanced, label-free approach could use two antibodies that recognize different epitopes on the target protein; if ADMP binding induces a conformational change that brings these epitopes closer together, a PLA signal would be generated.
Causality Behind Experimental Choices: The strength of PLA is its ability to provide subcellular localization data.[13] Observing distinct fluorescent puncta in specific cellular compartments following ADMP treatment provides strong, visual evidence of target engagement in its native environment. The requirement for two probes to be in close proximity dramatically increases the specificity of the signal.[11]
Experimental Workflow: Proximity Ligation Assay (PLA)
Caption: Workflow for in situ Proximity Ligation Assay (PLA).
Part 4: Comparative Analysis of Methodologies
Choosing the right assay, or combination of assays, is critical. The following table provides a comparative summary to guide your experimental design.
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinase Inhibition Assay | Proximity Ligation Assay (PLA) |
| Principle | Ligand-induced protein thermal stabilization[3] | Measures inhibition of enzymatic activity[6] | In-situ detection of molecular proximity[12][14] |
| Assay Context | Intact cells, cell lysates, tissues[1] | In vitro (purified enzyme)[7] | Fixed cells and tissues[11] |
| Measures | Direct Binding | Functional Activity | Direct Binding (visualized) |
| Compound State | Label-free[4] | Label-free | Can be label-free (conformational change) or require tagged compound |
| Primary Output | Thermal shift curve (Western Blot or MS) | IC50 value (Luminescence/Fluorescence) | Fluorescent puncta (Microscopy image) |
| Key Advantage | Physiologically relevant; confirms target is hit in a cell[1] | Quantitative measure of potency (IC50) | High sensitivity and subcellular localization[13] |
| Key Limitation | Lower throughput (WB-based); no functional data | Lacks cellular context (no cell permeability or metabolism data) | Often requires two high-quality antibodies; semi-quantitative |
| Best For | Confirming intracellular target binding; SAR in a cellular context | Determining compound potency and selectivity; HTS | Visualizing engagement in specific organelles; confirming interactions |
Conclusion and Recommendations
Confirming target engagement for a novel compound like 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one requires a multi-faceted, evidence-based approach. No single experiment tells the whole story.
-
Start with Biophysics: Begin with a Cellular Thermal Shift Assay (CETSA) . It is the most direct and physiologically relevant method to confirm that ADMP physically interacts with its intended target inside the cell, without requiring any modification to the compound. A positive result from CETSA provides high confidence in the on-target activity.
-
Confirm with Biochemistry: Follow up with an in vitro kinase inhibition assay . This will quantify the functional consequence of the binding observed in CETSA. Determining a potent IC50 value validates the compound's mechanism as an inhibitor and is crucial for driving structure-activity relationship (SAR) studies.
-
Visualize for Deeper Insight: If subcellular localization is important for the target's biology, employ Proximity Ligation Assay (PLA) . This can provide powerful visual confirmation that the target engagement occurs in the correct cellular compartment.
By strategically combining these orthogonal approaches—biophysical, biochemical, and imaging-based—researchers can build a robust, self-validating case for the target engagement of ADMP, significantly de-risking its progression through the drug discovery pipeline.
References
- BenchChem. (n.d.). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
- Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15).
- High-Throughput Cellular Thermal Shift Assay (CETSA)
- BenchChem. (n.d.). Application Notes and Protocols: Kinase Inhibition Assay for Pyrimidine-Based Compounds.
- MDPI. (2025, October 17).
- BioAssay Systems. (n.d.). Kinase.
- Sigma-Aldrich. (n.d.). Kinase Assay Kit.
- The Human Protein Atlas. (n.d.). Learn: proximity ligation assay.
- Wikipedia. (n.d.). Proximity ligation assay.
- Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells.
- Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ. (n.d.). PMC.
- AbOliGo. (2025, June 20). Proximity Ligation Assays for Analyzing Protein - Protein Interactions.
- American Chemical Society. (2022, August 21). Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development.
- Promega Corporation. (n.d.). p38α Kinase Assay.
Sources
- 1. pelagobio.com [pelagobio.com]
- 2. eubopen.org [eubopen.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. promega.com [promega.com]
- 9. bioassaysys.com [bioassaysys.com]
- 10. mdpi.com [mdpi.com]
- 11. Learn: proximity ligation assay - The Human Protein Atlas [v19.proteinatlas.org]
- 12. Proximity ligation assay - Wikipedia [en.wikipedia.org]
- 13. Proximity Ligation Assay for Detecting Protein-Protein Interactions and Protein Modifications in Cells and Tissues In Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aboligo.com [aboligo.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one
This document provides a detailed, step-by-step protocol for the proper disposal of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one. As a matter of scientific integrity and laboratory safety, this guide is constructed on the principle of prudent chemical management. Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound, we will infer its potential hazards based on the toxicological profiles of structurally similar aminopyridine derivatives. This approach ensures the highest level of safety for all personnel and compliance with environmental regulations.
The procedures outlined herein are grounded in the regulatory frameworks established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[1][2][3]
Hazard Assessment and Characterization
While specific data for 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one is limited, the broader class of aminopyridines is well-documented for its potential toxicity. For instance, compounds like 4-Aminopyridine are classified as Highly Hazardous Substances.[4] An analogous compound, 3-amino-1-methyl-1,2-dihydropyridin-2-one, is associated with multiple hazard warnings.[5] Therefore, it is imperative to handle 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one as a hazardous substance until proven otherwise.
Inferred Hazard Profile:
| Hazard Type | GHS Classification (Inferred) | Description of Risk | Supporting Analogue |
| Acute Oral Toxicity | H302: Harmful if swallowed | Ingestion of even small quantities may cause significant adverse health effects. | 3-amino-1-methyl-1,2-dihydropyridin-2-one[5] |
| Skin Irritation | H315: Causes skin irritation | Direct contact with the skin may lead to irritation, redness, or dermatitis. | 3-amino-1-methyl-1,2-dihydropyridin-2-one[5] |
| Eye Irritation | H319: Causes serious eye irritation | Contact with eyes can result in serious damage if not addressed immediately. | 3-amino-1-methyl-1,2-dihydropyridin-2-one[5] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of dust or aerosols may irritate the respiratory tract. | 3-amino-1-methyl-1,2-dihydropyridin-2-one[5] |
Based on this assessment, all waste streams containing this compound, including pure substance, solutions, and contaminated materials, must be treated as hazardous waste.
Personal Protective Equipment (PPE) Protocol
Prior to handling the chemical for disposal, all personnel must be equipped with the appropriate PPE to prevent exposure.
-
Eye and Face Protection : Wear chemical safety goggles and a face shield that conform to OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Skin Protection : Wear a lab coat and appropriate protective gloves (e.g., nitrile rubber) to prevent skin contact.[6] All contaminated clothing must be removed immediately and decontaminated before reuse.
-
Respiratory Protection : All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to minimize inhalation risk.[6] If there is a potential for exceeding exposure limits, a NIOSH-approved respirator must be used in accordance with a written respiratory protection program.[3]
Step-by-Step Disposal Workflow
The disposal of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one must adhere to the Resource Conservation and Recovery Act (RCRA) "cradle-to-grave" management standards for hazardous materials.[2][7] Disposal into regular trash or down the sanitary sewer is strictly prohibited.[1][2]
Step 1: Waste Segregation at the Point of Generation
Immediately upon generation, segregate all waste contaminated with 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one. This is a critical step to prevent unintended chemical reactions.[2]
-
Solid Waste : This includes unused or expired pure chemical, contaminated gloves, weigh boats, paper towels, and pipette tips.
-
Due to the high potential toxicity, all contaminated dry hazardous waste must be double-bagged using transparent bags.[4]
-
-
Liquid Waste : This includes reaction mixtures, solutions, and solvent rinses containing the compound.
-
Sharps Waste : Contaminated needles, syringes, or broken glassware must be placed in a designated, puncture-proof sharps container labeled as hazardous waste.
Step 2: Container Selection and Management
Choosing the correct waste container is essential for safe storage and transport.
-
Chemical Compatibility : Containers must be chemically compatible with the waste. For aminopyridine derivatives, high-density polyethylene (HDPE) or glass containers are typically appropriate. Plastic is often preferred over glass to minimize the risk of breakage.[1]
-
Container Integrity : Use only containers that are in good condition, free from damage, and have a secure, leak-proof screw-top cap.[2][8]
-
Headspace : Do not overfill containers. Leave at least 10% of headspace to allow for vapor expansion.
-
Closure : Keep waste containers closed at all times except when actively adding waste.[8] Never leave a funnel in an open waste container.[8]
Step 3: Hazardous Waste Labeling
Proper labeling is a strict regulatory requirement and is crucial for safety.
-
All containers must be labeled with a completed hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[1]
-
The label must include the following information:[1][8]
-
The words "Hazardous Waste" .
-
The full chemical name : "3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one". Do not use abbreviations or chemical formulas.
-
For mixtures, list all chemical constituents and their approximate percentages.
-
The date of waste generation (the date you first add waste to the container).
-
The physical state (solid, liquid).
-
The appropriate hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritant).
-
Step 4: Temporary Storage and Pickup
-
Location : Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation and under the control of laboratory personnel.[2][8]
-
Segregation : Store the waste container in secondary containment (e.g., a chemical-resistant tray) and segregate it from incompatible materials, such as strong oxidizing agents or acids.
-
Disposal Request : Once the container is nearly full (around 90%), submit a chemical waste pickup request to your institution's EHS office.[8] They will ensure the waste is transported to a licensed treatment, storage, and disposal facility (TSDF).[7]
Emergency Procedures for Spills
In the event of a spill, prioritize personnel safety.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Evacuate : If the spill is large, volatile, or in a poorly ventilated area, evacuate the lab immediately.
-
Assess and Isolate : For a small, manageable spill within a chemical fume hood, ensure you are wearing appropriate PPE.
-
Containment : Use a spill kit with absorbent materials to contain the spill. For solid spills, carefully sweep up the material to avoid generating dust.[6]
-
Cleanup : Collect all contaminated absorbent materials and debris. Place them in a designated container, which must then be managed as hazardous waste following the steps outlined above.
-
Report : Report all spills to your laboratory supervisor and your institution's EHS office.[4]
Disposal Process Visualization
The following diagram illustrates the essential workflow for the proper disposal of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one.
Caption: A flowchart outlining the key stages of hazardous waste disposal.
References
-
How to Dispose of Chemical Waste . Environmental Health and Safety, University of Colorado Boulder.
-
How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health.
-
4-Aminopyridine-504-24-5.docx . University of Georgia Office of Research.
-
How to Properly Manage Hazardous Waste Under EPA Regulations . ERG Environmental.
-
Hazardous Chemical Waste Management Guidelines . Columbia University Research.
-
3-Amino-1-methyl-1,2-dihydropyridin-2-one . PubChem, National Center for Biotechnology Information.
-
Laboratory Waste Disposal Safety Protocols . National Science Teaching Association (NSTA).
-
The Laboratory Standard . Office of Clinical and Research Safety, Vanderbilt University.
-
OSHA Laboratory Standard - Prudent Practices in the Laboratory . National Center for Biotechnology Information.
-
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know . ERG Environmental.
-
OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration.
-
Safety Data Sheet sds/msds 2-amino pyridine . Central Drug House (P) Ltd.
-
Material Safety Data Sheet 4-Aminopyridine . Fisher Scientific.
-
Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency.
Sources
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. danielshealth.com [danielshealth.com]
- 3. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 4. research.uga.edu [research.uga.edu]
- 5. 3-Amino-1-methyl-1,2-dihydropyridin-2-one | C6H8N2O | CID 15692208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. abdurrahmanince.net [abdurrahmanince.net]
- 7. epa.gov [epa.gov]
- 8. research.columbia.edu [research.columbia.edu]
Personal protective equipment for handling 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one
A Risk-Based Approach to Handling 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one
Disclaimer: No specific toxicological or safety data has been published for 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one. This guide is constructed based on a conservative assessment of its chemical structure, analyzing the potential hazards of its core components—a dihydropyridinone ring and an aminopyridine-like functional group. This compound must be handled as a substance of unknown toxicity, warranting stringent safety protocols until empirical data becomes available.
Hazard Assessment: A Structural Analogy Approach
The structure of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one suggests potential hazards analogous to related chemical classes. Our assessment is based on the aminopyridine and pyridinone moieties.
-
Aminopyridines: This class of compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2][3] They are known to be skin and eye irritants and may cause respiratory irritation.[1][3][4] Some aminopyridines can affect the central nervous system, causing symptoms like headache and dizziness.[5]
-
Pyridinones: Certain substituted pyridinones exhibit biological activity. While not all are hazardous, the potential for unforeseen biological effects necessitates careful handling. A structurally related compound, 3-Amino-2(1H)-pyridinone, is classified as a skin, eye, and respiratory irritant.[6]
Based on these analogs, we must assume 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one presents the following potential hazards until proven otherwise:
| Potential Hazard | Rationale based on Structural Analogs | Primary Exposure Routes |
| Acute Toxicity | Aminopyridines can be toxic or fatal if swallowed, inhaled, or in contact with skin.[1][2][3][4] | Ingestion, Inhalation, Dermal |
| Skin Irritation/Corrosion | Causes skin irritation.[1][3][4] | Dermal |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3][4] | Ocular |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust.[1][3][4] | Inhalation |
| Unknown Systemic Effects | The specific toxicological profile is unknown. Assume potential for target organ effects. | All Routes |
Engineering Controls: The First Line of Defense
Engineering controls are the most effective way to reduce exposure.[7] All handling of 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one, especially when in powdered or volatile form, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[4] The laboratory must be equipped with readily accessible emergency eyewash stations and safety showers.[5][7]
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive PPE ensemble is mandatory to prevent dermal, ocular, and respiratory exposure.[8]
| Protection Type | Required PPE | Rationale and Best Practices |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standard.[9] A face shield must be worn over goggles when handling significant quantities (>1 liter) or when there is a splash hazard.[9][10] | Protects against splashes and airborne particles. A face shield provides a secondary barrier for the entire face.[5] |
| Hand Protection | Double-gloving is required. Use a compatible glove material such as nitrile. | Disposable nitrile gloves offer good protection against a wide range of chemicals for short-term use.[11] Gloves must be inspected before use and changed immediately upon contamination.[12] Always wash hands thoroughly after removing gloves.[1] |
| Body Protection | A flame-resistant lab coat, fully buttoned.[10] Long pants and closed-toe, closed-heel shoes are mandatory.[9][11] | Prevents skin contact from spills. Avoid clothing made of synthetic materials like polyester which can melt.[11] |
| Respiratory Protection | Generally not required if work is confined to a fume hood. For spill cleanup or work outside a hood, a NIOSH-approved respirator (e.g., N95 for particulates or an air-purifying respirator with organic vapor cartridges) may be necessary based on a risk assessment.[11] | Administrative and engineering controls are the primary methods for exposure control. Respirator use requires a formal program including fit-testing and training.[11] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow is critical to minimize exposure risk.
Caption: Standard workflow for handling potent compounds.
Detailed Steps:
-
Preparation: Before retrieving the compound, don all required PPE.[13] Ensure the chemical fume hood is functioning correctly. Assemble all necessary glassware, reagents, and waste containers inside the hood to minimize traffic in and out of the containment area.
-
Weighing: If the compound is a solid, handle it with care to avoid generating dust.[1] Use a spatula and weigh paper or a weighing boat. Tare the balance with the empty container before adding the compound.
-
Dissolution/Dispensing: Add solvent to the solid slowly to avoid splashing. If transferring solutions, use appropriate volumetric tools (pipettes, graduated cylinders).
-
Reaction & Work-up: Keep all reaction vessels capped or covered to the extent possible. All subsequent steps (extractions, distillations, etc.) must be performed within the fume hood.
-
Decontamination: After handling, decontaminate all surfaces and reusable glassware.
-
Waste Disposal: Segregate waste streams correctly as outlined in the disposal plan below.
Emergency Procedures
Spill Response:
-
Minor Spill (inside fume hood): Absorb the spill with a compatible absorbent material. Carefully collect the contaminated material into a sealed container for hazardous waste disposal. Decontaminate the area.
-
Major Spill / Spill outside fume hood: Evacuate the immediate area. Alert colleagues and your laboratory supervisor. Prevent entry to the area. Follow your institution's emergency response protocol.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2] Seek immediate medical attention.[2][4]
-
Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention immediately.[2][4]
Disposal Plan
Improper disposal can lead to environmental contamination.[14] All waste containing 3-Amino-1,4-dimethyl-1,2-dihydropyridin-2-one must be treated as hazardous.
-
Waste Segregation: Do not dispose of this chemical down the drain or in the regular trash.[15][16] It should be collected as a non-halogenated organic waste. Nitrogenous chemical waste may require specific labeling according to local regulations.[17]
-
Containers: Use sturdy, leak-proof, and clearly labeled containers for waste collection.[16] Ensure waste container materials are compatible with the chemical.[16]
-
Labeling: Label waste containers clearly with "Hazardous Waste" and the full chemical name.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management company.[15]
By treating this uncharacterized compound with the caution afforded to its most hazardous structural analogs, we can ensure a safe and controlled laboratory environment.
References
-
New Jersey Department of Health and Senior Services. (n.d.). Hazard Summary: 2-Aminopyridine. NJ.gov. Retrieved from [Link]
-
International Agency for Research on Cancer. (2020). Some chemicals that cause tumours of the urinary tract in rodents. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 123. Lyon, France: IARC. Retrieved from [Link]
-
Loba Chemie. (2012, December 11). MSDS - 3-AMINOPYRIDINE. Retrieved from [Link]
-
National Research Centre for the Working Environment. (n.d.). Pyridine. NFA. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Pyridine, 4-Nitro, 1-Oxide. NJ.gov. Retrieved from [Link]
-
Suvchem Laboratory Chemicals. (n.d.). Safety Data Sheet: 4-AMINOPYRIDINE (FOR SYNTHESIS). Retrieved from [Link]
-
University of Wisconsin–Madison. (n.d.). Chapter 7: Chemical Disposal Procedures. In Laboratory Safety Guide. Retrieved from [Link]
-
Australian Government Department of Health. (2015, July 3). Pyridine: Human health tier II assessment. NICNAS. Retrieved from [Link]
- Singh, R. P., & Saxena, N. (2009). Industrial hazardous waste management studies of nitrogenous chemical fertilizer factory in Vijapur, District Guna (M.P.) India. Current World Environment, 4(2), 329-332.
-
ACTenviro. (2025, March 25). Agricultural Waste Management: How to Safely Dispose of Pesticides and Hazardous Farm Materials. ACTenviro. Retrieved from [Link]
- Karim, N., Afroj, S., Lloyd, K., Oaten, L. C., Andreeva, D. V., Carr, C., ... & Novoselov, K. S. (2020). Sustainable Personal Protective Clothing for Healthcare Applications: A Review. ACS Nano, 14(10), 12313-12340.
-
RecycleNation. (2011, September 29). How to Dispose of Fertilizers Properly. Retrieved from [Link]
-
Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Office for Research Safety. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. U.S. Department of Labor. Retrieved from [Link]
-
William & Mary. (n.d.). Personal Protective Equipment (PPE) Matrix Guidelines for Biosafety & Chemical PPE. Retrieved from [Link]
-
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. lobachemie.com [lobachemie.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. nj.gov [nj.gov]
- 6. echemi.com [echemi.com]
- 7. nj.gov [nj.gov]
- 8. OSHA Technical Manual (OTM) - Section VIII: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 9. wm.edu [wm.edu]
- 10. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 14. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 15. recyclenation.com [recyclenation.com]
- 16. nswai.org [nswai.org]
- 17. Industrial hazardous waste management studies of nitrogenous chemical fertilizer factory in Vijapur, District Guna (M.P.) India [cwejournal.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
